Product packaging for Enecadin(Cat. No.:CAS No. 259525-01-4)

Enecadin

Cat. No.: B1609360
CAS No.: 259525-01-4
M. Wt: 357.5 g/mol
InChI Key: SZSHJTJCJOWMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enecadin has been investigated for the treatment of Stroke.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28FN3O B1609360 Enecadin CAS No. 259525-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHJTJCJOWMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948865
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259525-01-4
Record name Enecadin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enecadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENECADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enecadin and its Potential Neuroprotective Mechanism in Neuronal Injury: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enecadin, an adenosine A1 receptor agonist, was investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. While specific preclinical data on this compound remains largely proprietary and unpublished, its mechanism of action can be inferred from the well-established role of adenosine A1 receptor agonism in mitigating neuronal injury. This guide synthesizes the known principles of adenosine A1 receptor-mediated neuroprotection, providing a framework for understanding the potential therapeutic action of compounds like this compound. We will explore the underlying signaling pathways, summarize representative quantitative data from analogous preclinical studies, and detail relevant experimental protocols.

The Adenosine A1 Receptor: A Key Target for Neuroprotection in Neuronal Injury

Adenosine is an endogenous neuromodulator that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the brain and is a critical mediator of neuroprotection. During periods of metabolic stress, such as ischemia, extracellular adenosine levels rise, activating A1 receptors and initiating a cascade of protective cellular events.

The primary neuroprotective mechanisms of A1 receptor agonism involve the reduction of neuronal excitotoxicity and the conservation of cellular energy. Actions mediated by A1 receptors include the inhibition of neuronal activity and the attenuation of the stimulatory effects of catecholamines.[1]

Core Mechanisms of Adenosine A1 Receptor-Mediated Neuroprotection
  • Presynaptic Inhibition of Glutamate Release: Activation of presynaptic A1 receptors inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium ions necessary for the release of excitatory neurotransmitters like glutamate. This is a crucial step in preventing the excitotoxic cascade that leads to neuronal death in ischemic conditions.

  • Postsynaptic Hyperpolarization: Postsynaptically, A1 receptor activation opens G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This reduces overall neuronal excitability and metabolic demand.

  • Modulation of NMDA Receptor Activity: Adenosine A1 receptor activation can indirectly inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxic neuronal death.

  • Anti-inflammatory Effects: While less direct, A1 receptor activation has been shown to have anti-inflammatory properties, which can contribute to neuroprotection in the context of brain injury.

Signaling Pathways in Adenosine A1 Receptor-Mediated Neuroprotection

The neuroprotective effects of adenosine A1 receptor agonists are mediated through a series of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux Mediates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->VGCC Inhibits Gi->GIRK Activates Gi->AC Inhibits PKA PKA cAMP->PKA Activates Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers Neuroprotection Neuroprotection Glutamate_release->Neuroprotection Reduced Excitotoxicity Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Causes Hyperpolarization->Neuroprotection Reduced Excitability MCAO_Experimental_Workflow start Start anesthesia Anesthesia start->anesthesia surgery MCA Occlusion Surgery anesthesia->surgery treatment Administer this compound or Vehicle surgery->treatment reperfusion Reperfusion treatment->reperfusion neuro_assessment Neurological Assessment (24h) reperfusion->neuro_assessment euthanasia Euthanasia & Brain Collection (48h) neuro_assessment->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Analysis staining->analysis end End analysis->end

References

Enecadin as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin, also known as NS-7, is an investigational neuroprotective agent that has demonstrated efficacy in preclinical models of ischemic injury. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) and calcium channels, which play a critical role in the pathophysiology of excitotoxicity following ischemic events.[1] Developed initially by Nippon Shinyaku and later licensed to Schering, this compound reached Phase II clinical trials for the treatment of acute ischemic stroke before its development was discontinued. This technical guide provides an in-depth overview of the available data on this compound as a VGSC blocker, including its quantitative effects, the experimental protocols used for its characterization, and its putative role in neuroprotective signaling pathways.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the excessive influx of sodium (Na+) and calcium (Ca2+) ions into neurons, a hallmark of excitotoxic cell death that occurs during cerebral ischemia.[1] The uncontrolled opening of VGSCs leads to a sustained membrane depolarization, which in turn relieves the magnesium block on N-methyl-D-aspartate (NMDA) receptors, allowing for a massive influx of Ca2+. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal demise. By blocking VGSCs, this compound helps to maintain the neuronal membrane potential, thereby preventing the downstream cascade of excitotoxicity.

Biochemical studies have shown that this compound inhibits the binding of [3H]batrachotoxinin A 20-alpha-benzoate (BTX) to the neurotoxin receptor site 2 on VGSCs in rat brain membranes, suggesting it interacts with the channel pore to exert its blocking effect.[2] This mechanism is consistent with its ability to inhibit veratridine-evoked glutamate release from cortical slices.[2]

Quantitative Data

The inhibitory potency of this compound on various voltage-gated ion channels has been quantified using electrophysiological techniques. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Ion Channels

Channel TypeCell LineIC50 (µM)Reference
Tetrodotoxin-sensitive Na+ ChannelNG108-157.8[1]
L-type Ca2+ ChannelNG108-154.5[1]
N-type Ca2+ ChannelNG108-157.3[1]
T-type Ca2+ ChannelNG108-1517.1[1]
Voltage-gated K+ ChannelNG108-15160.5[1]

Table 2: Inhibitor Constant (Ki) of this compound for VGSC Neurotoxin Receptor Site 2

PreparationLigandKi (µM)Reference
Rat brain membranes[3H]batrachotoxinin A 20-alpha-benzoate1[2]
Rat cardiac myocytes[3H]batrachotoxinin A 20-alpha-benzoate13[2]

Experimental Protocols

The primary technique used to characterize the voltage-gated sodium channel blocking activity of this compound is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron.

Detailed Methodology: Whole-Cell Voltage-Clamp Recording in NG108-15 Cells

1. Cell Preparation:

  • NG108-15 neuroblastoma-glioma hybrid cells are cultured under standard conditions (e.g., DMEM supplemented with 10% fetal bovine serum, 100 µM hypoxanthine, 1 µM aminopterin, and 16 µM thymidine) at 37°C in a humidified atmosphere of 5% CO2.

  • For electrophysiological recordings, cells are plated onto glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium currents, isolating the sodium and calcium currents.

3. Electrophysiological Recording:

  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -80 mV.

  • To elicit sodium currents, the cell is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

  • Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.

4. IC50 Determination:

  • A stable baseline of sodium current amplitude is established.

  • This compound is applied to the external solution at increasing concentrations.

  • The peak sodium current amplitude is measured at each concentration after steady-state block is achieved.

  • The percentage of inhibition is calculated for each concentration relative to the control current.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Signaling Pathways and Visualizations

While specific downstream signaling pathways directly modulated by this compound's VGSC blockade have not been extensively elucidated, its neuroprotective effect is understood to be primarily through the mitigation of excitotoxicity. The following diagram illustrates the putative signaling cascade of excitotoxicity and the proposed point of intervention for this compound.

Enecadin_Neuroprotection_Pathway Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release VGSC_Opening VGSC Opening Ischemia->VGSC_Opening NMDAR_Activation NMDAR Activation Glutamate_Release->NMDAR_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDAR_Activation->Ca_Influx Depolarization Membrane Depolarization VGSC_Opening->Depolarization Depolarization->NMDAR_Activation Relieves Mg²⁺ block Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death This compound This compound This compound->VGSC_Opening

Caption: Putative neuroprotective mechanism of this compound via inhibition of the excitotoxicity cascade.

The following diagram outlines the general experimental workflow for determining the IC50 of a voltage-gated sodium channel blocker using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow Cell_Culture 1. Culture Neuronal Cells (e.g., NG108-15) Prepare_Solutions 2. Prepare External and Internal Solutions Cell_Culture->Prepare_Solutions Patch_Pipette 3. Fabricate and Fill Patch Pipette Prepare_Solutions->Patch_Pipette Giga_Seal 4. Form Gigaohm Seal on Cell Membrane Patch_Pipette->Giga_Seal Whole_Cell 5. Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Control 6. Record Baseline Sodium Currents Whole_Cell->Record_Control Apply_Drug 7. Apply this compound at Varying Concentrations Record_Control->Apply_Drug Record_Drug 8. Record Sodium Currents in Presence of Drug Apply_Drug->Record_Drug Analyze_Data 9. Analyze Data and Determine IC50 Record_Drug->Analyze_Data

References

Enecadin: A Technical Guide on its Antagonism of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin, also known as NS-7, is an investigational neuroprotective agent that has demonstrated antagonistic effects on voltage-gated ion channels, including both sodium (Na+) and calcium (Ca2+) channels.[1][2] Developed initially by Nippon Shinyaku, its primary therapeutic target was the reduction of neuronal damage following cerebral infarction.[2] Although its clinical development for stroke was discontinued after Phase II trials, the pharmacological profile of this compound as a multi-target ion channel blocker provides a valuable case study for researchers in neuropharmacology and drug development.

This technical guide offers an in-depth exploration of this compound's effects as a voltage-gated calcium channel (VGCC) antagonist. It consolidates the available quantitative data, details the likely experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

This compound's Mechanism of Action at Voltage-Gated Calcium Channels

This compound exerts its neuroprotective effects by inhibiting the influx of ions that contribute to excitotoxicity, a key pathological process in ischemic injury.[1] The compound has been shown to block multiple types of voltage-gated calcium channels, thereby reducing the pathological increase in intracellular calcium concentrations that leads to neuronal cell death.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effects of this compound on various voltage-gated ion channels were quantified using whole-cell voltage-clamp techniques on a mouse neuroblastoma and rat glioma hybrid cell line (NG108-15). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Channel TypeIC50 (µM)
L-type Ca2+ Channel4.5
N-type Ca2+ Channel7.3
T-type Ca2+ Channel17.1
Tetrodotoxin-sensitive Na+ Channel7.8
Voltage-gated K+ Channel160.5

Data sourced from a study using NG108-15 cells.[1]

The data indicates that this compound is a potent blocker of high-voltage-activated (L- and N-type) calcium channels, with a slightly lower potency for T-type calcium channels.[1] Its activity against sodium channels is comparable to its effects on L- and N-type calcium channels. The significantly higher IC50 value for potassium channels suggests a degree of selectivity for Ca2+ and Na+ channels.[1]

Experimental Protocols

The characterization of this compound's effects on VGCCs was primarily achieved through electrophysiological methods, specifically the whole-cell patch-clamp technique.[1] The following is a detailed description of a typical protocol for such an experiment.

Whole-Cell Patch-Clamp Electrophysiology for VGCC Antagonist Characterization

Objective: To measure the effect of this compound on ionic currents flowing through voltage-gated calcium channels in a neuronal cell line.

1. Cell Preparation:

  • Cell Line: NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid) are commonly used as they express multiple types of VGCCs.

  • Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plating: For recording, cells are plated onto glass coverslips at a low density to allow for easy identification and patching of individual cells.

2. Solutions:

  • External Solution (for isolating Ca2+ currents): This solution is designed to eliminate currents from other ions. A typical composition would be (in mM): 135 Tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with TEA-OH. TEA is used to block potassium channels. Sodium-free solutions are used to isolate calcium currents.

  • Internal (Pipette) Solution: This solution mimics the intracellular environment. A typical composition would be (in mM): 140 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

  • This compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

  • Patch Pipettes: Glass micropipettes are fabricated using a micropipette puller to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), which is crucial for low-noise recording.

  • Whole-Cell Configuration: After establishing a giga-seal, a brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The cell is held in voltage-clamp mode using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

  • Eliciting Currents: Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to activate the VGCCs, and the resulting inward calcium currents are recorded.

  • Drug Application: this compound-containing external solution is applied to the cell via a perfusion system. The effect of the compound is measured by comparing the current amplitude before and after drug application.

  • Data Analysis: The peak inward current at each voltage step is measured. The percentage of current inhibition by this compound is calculated, and dose-response curves are generated to determine the IC50 value.

Visualizations

Signaling Pathway of Excitotoxicity and this compound's Intervention

G cluster_0 Ischemic Condition cluster_1 Postsynaptic Neuron Glutamate_Release Increased Glutamate Release NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA Activates VGCC Voltage-Gated Ca2+ Channel (VGCC) NMDA_AMPA->VGCC Depolarization opens Ca_Influx Massive Ca2+ Influx VGCC->Ca_Influx Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Leads to This compound This compound This compound->VGCC Blocks

Caption: this compound's role in mitigating excitotoxicity.

Experimental Workflow for VGCC Antagonist Screening

G start Start cell_culture Cell Culture (e.g., NG108-15) start->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp baseline Record Baseline Ca2+ Currents patch_clamp->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app record_effect Record Post-Drug Ca2+ Currents drug_app->record_effect washout Washout record_effect->washout data_analysis Data Analysis (IC50 Calculation) record_effect->data_analysis washout->baseline Reversibility Check end End data_analysis->end

Caption: Workflow for electrophysiological screening.

Logical Relationship of this compound's Multi-Channel Blockade

G cluster_channels Ion Channel Targets cluster_effects Cellular Effects This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibits Reduced_Depol Reduced Neuronal Depolarization Na_Channel->Reduced_Depol Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Neuroprotection Neuroprotection Reduced_Depol->Neuroprotection Reduced_Ca_Influx->Neuroprotection

Caption: this compound's multi-target mechanism.

References

Enecadin (NS-7): A Technical Guide for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective agents. Enecadin (NS-7), a novel small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of ischemic stroke. It details its mechanism of action as a sodium/calcium (Na+/Ca2+) channel blocker, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes its proposed signaling pathway and experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals in the field of stroke drug development.

Introduction to this compound (NS-7)

This compound, chemically identified as 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride, is a novel neuroprotective agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+ channels.[2][3] In the context of ischemic stroke, the massive influx of sodium and calcium ions into neurons is a critical early event in the ischemic cascade, leading to cytotoxic edema, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By inhibiting these channels, this compound aims to mitigate these initial cytotoxic events and preserve neuronal integrity in the ischemic penumbra.

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its ability to block voltage-gated sodium and calcium channels.[2][3] This action is crucial in the acute phase of ischemic stroke.

During an ischemic event, the lack of oxygen and glucose disrupts cellular energy metabolism, leading to the failure of ion pumps like Na+/K+-ATPase. This results in an uncontrolled influx of Na+ ions, causing cytotoxic edema. The subsequent depolarization of the neuronal membrane opens voltage-gated Ca2+ channels, leading to a massive influx of Ca2+. Elevated intracellular Ca2+ triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), which collectively contribute to neuronal cell death through necrosis and apoptosis.[2]

This compound, by blocking these channels, is thought to directly counter these initial pathological events. It has been shown to protect cerebral tissues by improving the disturbance of cerebral energy metabolism and suppressing cerebral edema.[4]

While research has highlighted the importance of signaling pathways such as Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) in neuroprotection against ischemic stroke, current literature does not establish a direct link between this compound (NS-7) and the modulation of these specific pathways.[5][6] The primary described mechanism remains the direct blockade of ion channels.

Enecadin_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound (NS-7) Intervention Ischemic Stroke Ischemic Stroke Energy Failure Energy Failure Ischemic Stroke->Energy Failure Na+ Influx Na+ Influx Energy Failure->Na+ Influx Depolarization Ca2+ Influx Ca2+ Influx Na+ Influx->Ca2+ Influx Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Excitotoxicity, Apoptosis This compound This compound (NS-7) Na+ Channel Blockade Na+ Channel Blockade This compound->Na+ Channel Blockade Ca2+ Channel Blockade Ca2+ Channel Blockade This compound->Ca2+ Channel Blockade Na+ Channel Blockade->Na+ Influx Ca2+ Channel Blockade->Ca2+ Influx

Proposed mechanism of this compound (NS-7) in ischemic stroke.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been evaluated in rodent models of ischemic stroke, primarily through the reduction of infarct volume and improvement in neurological deficits.

Table 1: Effect of this compound (NS-7) on Infarct Volume in Rat Models of Middle Cerebral Artery Occlusion (MCAO)
Study ReferenceAnimal ModelMCAO DurationThis compound (NS-7) DoseAdministration TimeInfarct Volume Reduction (%)
Sopala et al. (2002)[3]Rat75 min (transient)0.5 mg/kg i.v.30 min after MCAO37% (Total), 47.8% (Cortical), 21.5% (Striatal)
Minematsu et al. (2001)[4]RatPermanent0.03125-0.25 mg/kg (single bolus)Immediately after MCAODose-dependent reduction
Tsuchida et al. (2001)[7]Rat120 min (transient)Not specifiedImmediately after ischemiaCortical: 40.2%
Tsuchida et al. (2001)[7]Rat120 min (transient)Not specified30 min after ischemiaCortical: 31.1%
Tsuchida et al. (2001)[7]Rat120 min (transient)Not specified60 min after ischemiaCortical: 28.9%
Tsuchida et al. (2001)[7]Rat120 min (transient)Not specified120 min after ischemiaCortical: 21.1%
Table 2: Effect of this compound (NS-7) on Neurological Score and Brain Edema
Study ReferenceAnimal ModelThis compound (NS-7) DoseOutcome MeasureResult
Sopala et al. (2002)[3]Rat0.5 mg/kg i.v.Neurological testsSignificant protection
Minematsu et al. (2001)[4]Rat0.03125-0.25 mg/kgBrain Water Content (Edema)Dose-dependent reduction in cortex and striatum
Tsuchida et al. (2001)[7]RatNot specifiedNeurological examination (hemiparesis, abnormal posture)Significant improvement at 48h reperfusion

Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The intraluminal suture method is a commonly employed technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[8]

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.[7][8]

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament suture (often silicone-coated for consistency) is introduced into the ECA lumen.[1]

    • The suture is advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Duration of Occlusion:

    • Permanent MCAO: The suture is left in place.[4]

    • Transient MCAO: The suture is withdrawn after a specific period (e.g., 75 or 120 minutes) to allow for reperfusion.[3][7]

  • Confirmation of Occlusion: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

MCAO_Experimental_Workflow Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Surgical Exposure of Carotid Arteries Surgical Exposure of Carotid Arteries Anesthesia->Surgical Exposure of Carotid Arteries MCAO Induction (Suture Insertion) MCAO Induction (Suture Insertion) Surgical Exposure of Carotid Arteries->MCAO Induction (Suture Insertion) Ischemia Period Ischemia Period MCAO Induction (Suture Insertion)->Ischemia Period This compound (NS-7) Administration This compound (NS-7) Administration Ischemia Period->this compound (NS-7) Administration Reperfusion (Suture Withdrawal for transient MCAO) Reperfusion (Suture Withdrawal for transient MCAO) This compound (NS-7) Administration->Reperfusion (Suture Withdrawal for transient MCAO) Post-operative Care and Monitoring Post-operative Care and Monitoring Reperfusion (Suture Withdrawal for transient MCAO)->Post-operative Care and Monitoring Outcome Assessment Outcome Assessment Post-operative Care and Monitoring->Outcome Assessment Neurological Scoring Neurological Scoring Outcome Assessment->Neurological Scoring Infarct Volume Measurement (TTC Staining) Infarct Volume Measurement (TTC Staining) Outcome Assessment->Infarct Volume Measurement (TTC Staining) Brain Edema Measurement Brain Edema Measurement Outcome Assessment->Brain Edema Measurement

General experimental workflow for preclinical evaluation of this compound (NS-7).

Drug Administration

This compound (NS-7) or a vehicle control (e.g., saline) is typically administered via intravenous (i.v.) injection. The timing of administration is a critical variable, with studies investigating administration immediately after MCAO, during occlusion, or at the onset of reperfusion.[3][4][7]

Assessment of Outcomes
  • Infarct Volume Measurement:

    • At a predetermined time point post-MCAO (e.g., 24, 48, or 72 hours), animals are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[8]

    • TTC stains viable tissue red, leaving the infarcted area unstained (white).

    • The area of infarction in each slice is measured, and the total infarct volume is calculated.

  • Neurological Deficit Scoring:

    • Neurological function is assessed using a standardized scoring system (e.g., modified Tarlov criteria or a multi-point scale evaluating posture, motor function, and reflexes).[2]

    • Assessments are typically performed at baseline and at various time points after MCAO.

  • Brain Edema Measurement:

    • Brain water content is determined by comparing the wet and dry weights of brain tissue samples from the ischemic and non-ischemic hemispheres.[4]

Pharmacokinetics and Clinical Development

Limited information is publicly available regarding the detailed pharmacokinetics of this compound (NS-7). A clinical trial (NCT00331721) was initiated to investigate the tolerability and pharmacokinetics of this compound in patients with acute ischemic stroke.[9] The study aimed to enroll patients within 9 hours of stroke symptom onset.[9] The results of this trial have not been widely published in peer-reviewed literature.

Conclusion and Future Directions

Preclinical studies have demonstrated the neuroprotective potential of this compound (NS-7) in animal models of ischemic stroke. Its mechanism as a Na+/Ca2+ channel blocker targets a critical early event in the ischemic cascade. The available data show a consistent reduction in infarct volume and improvement in neurological outcomes.

However, further research is warranted to fully elucidate its molecular mechanisms. Investigating potential downstream signaling effects, including any influence on pathways like SIRT1 and Nrf2, would provide a more complete understanding of its neuroprotective profile. Additionally, the publication of results from clinical trials is crucial to determine its safety, tolerability, and potential efficacy in human stroke patients. The development of this compound (NS-7) represents a valuable line of inquiry in the ongoing search for effective treatments for acute ischemic stroke.

References

Preclinical Neuroprotection Profile of Enecadin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (also known as NS-7) is an investigational neuroprotective agent developed for the treatment of acute ischemic stroke. Preclinical studies have demonstrated its efficacy in animal models of cerebral ischemia, spinal cord injury, and retinal ischemia. The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which play a critical role in the pathophysiology of excitotoxicity and subsequent neuronal cell death following an ischemic event. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and elucidated signaling pathways related to the neuroprotective effects of this compound.

Quantitative Preclinical Efficacy and Potency

The neuroprotective effects of this compound have been quantified in both in vivo and in vitro preclinical models. The data consistently demonstrate a dose-dependent reduction in ischemic damage and a potent blockade of key ion channels implicated in excitotoxicity.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Transient Focal Ischemia
Treatment GroupDose (mg/kg, i.v.)Time of Administration (post-MCAO)Total Infarct Volume (% of Control)Cortical Infarct Size (% of Control)Striatal Infarct Size (% of Control)Reference
Saline (Control)N/A30 min100%100%100%[1]
This compound (NS-7)0.530 min63%52.2%78.5%[1]

MCAO: Middle Cerebral Artery Occlusion

Table 2: In Vivo Efficacy of this compound in a Rat Model of Permanent Focal Ischemia
Treatment GroupDose (mg/kg, i.v.)Infarct Volume Reduction (Cortex)Infarct Volume Reduction (Striatum)Reference
This compound (NS-7)0.03125 - 0.25Dose-dependent reductionDose-dependent reduction[2]
Table 3: In Vitro Potency of this compound (NS-7) on Voltage-Gated Ion Channels
Ion Channel TargetCell LineIC50 (µM)Reference
Tetrodotoxin-sensitive Na+ ChannelNG108-157.8[3]
L-type Ca2+ ChannelNG108-154.5[3]
N-type Ca2+ ChannelNG108-157.3[3]
T-type Ca2+ ChannelNG108-1517.1[3]
Voltage-gated K+ ChannelNG108-15160.5[3]

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal preclinical studies that established the neuroprotective profile of this compound.

In Vivo Model: Transient and Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This widely used animal model simulates the conditions of focal ischemic stroke in humans.

  • Animal Model: Adult male Sprague-Dawley rats were utilized in these studies[1][3].

  • Surgical Procedure:

    • Anesthesia was induced in the animals.

    • A midline incision was made in the neck to expose the left common carotid artery.

    • For transient MCAO, an intraluminal thread was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specified duration (e.g., 75 or 120 minutes)[1][3]. For permanent MCAO, the occlusion was maintained.

    • After the ischemic period in the transient model, the thread was withdrawn to allow for reperfusion.

  • Drug Administration: this compound (NS-7) or a saline control was administered via a single intravenous (i.v.) injection at various time points following the onset of ischemia[1][3].

  • Outcome Measures:

    • Infarct Volume Assessment: At a predetermined time point post-reperfusion (e.g., 48 or 72 hours), the animals were euthanized, and their brains were removed, sectioned, and stained (e.g., with hematoxylin and eosin or 2,3,5-triphenyltetrazolium chloride) to quantify the volume of the infarcted cortical and striatal tissue[1][3][4].

    • Neurological Examination: Neurological deficits, such as hemiparesis and abnormal posture, were assessed at various times post-ischemia and reperfusion to evaluate functional recovery[3].

In Vitro Model: Whole-Cell Voltage Clamp in NG108-15 Cells

This electrophysiological technique was employed to determine the potency and selectivity of this compound on various voltage-gated ion channels.

  • Cell Line: The NG108-15 cell line, a hybrid of mouse neuroblastoma and rat glioma cells, was used as it expresses multiple types of voltage-gated Na+, Ca2+, and K+ channels[3].

  • Experimental Procedure:

    • Individual NG108-15 cells were targeted for patch-clamp recording.

    • A glass micropipette with a very small tip opening was used to form a high-resistance seal with the cell membrane, and then the membrane patch was ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential was clamped at a specific voltage, and voltage steps were applied to elicit ionic currents through the channels of interest.

    • This compound (NS-7) was applied to the cells at various concentrations, and the resulting inhibition of the specific ion channel currents was measured.

  • Data Analysis: The concentration-response data were used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the maximal current for each ion channel subtype[3].

Visualizing the Mechanism of Neuroprotection

The neuroprotective effects of this compound are a direct consequence of its ability to modulate ion influx during an ischemic event. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Enecadin_Mechanism_of_Action This compound's Neuroprotective Mechanism of Action cluster_Ischemic_Event Ischemic Event cluster_Cellular_Response Cellular Response cluster_Enecadin_Intervention This compound (NS-7) Intervention Ischemia Ischemia Energy_Failure Energy Failure (↓ ATP) Ischemia->Energy_Failure Depolarization Membrane Depolarization Energy_Failure->Depolarization Glutamate_Release Excessive Glutamate Release Depolarization->Glutamate_Release VGSC_Opening VGSC Opening Depolarization->VGSC_Opening VGCC_Opening VGCC Opening Glutamate_Release->VGCC_Opening Ca_Influx ↑ Intracellular Ca2+ VGCC_Opening->Ca_Influx Na_Influx ↑ Intracellular Na+ VGSC_Opening->Na_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Apoptosis_Necrosis Apoptosis & Necrosis Excitotoxicity->Apoptosis_Necrosis This compound This compound (NS-7) Block_VGCC Blocks VGCCs This compound->Block_VGCC Block_VGSC Blocks VGSCs This compound->Block_VGSC Block_VGCC->VGCC_Opening Block_VGSC->VGSC_Opening

Caption: this compound's mechanism in mitigating ischemic neuronal damage.

MCAO_Experimental_Workflow Experimental Workflow for In Vivo MCAO Studies cluster_Preparation Animal Preparation cluster_Procedure Surgical Procedure cluster_Intervention Intervention cluster_Analysis Outcome Analysis Animal_Model Sprague-Dawley Rats Anesthesia Anesthesia Induction Animal_Model->Anesthesia Surgery Exposure of Common Carotid Artery Anesthesia->Surgery MCAO Middle Cerebral Artery Occlusion (Thread) Surgery->MCAO Reperfusion Reperfusion (Transient Model) MCAO->Reperfusion after 75-120 min Treatment IV Administration: This compound (NS-7) or Saline MCAO->Treatment Neuro_Exam Neurological Function Assessment Reperfusion->Neuro_Exam Treatment->Neuro_Exam Euthanasia Euthanasia at Predetermined Time Neuro_Exam->Euthanasia at 48-72h Brain_Harvest Brain Extraction and Sectioning Euthanasia->Brain_Harvest Staining Histological Staining (e.g., TTC) Brain_Harvest->Staining Infarct_Analysis Quantification of Infarct Volume Staining->Infarct_Analysis

Caption: Workflow for MCAO preclinical efficacy studies of this compound.

Conclusion

The preclinical data for this compound (NS-7) strongly support its development as a neuroprotective agent for acute ischemic stroke. Its dual-action mechanism of blocking both voltage-gated sodium and calcium channels effectively targets the initial and critical steps of the excitotoxic cascade that leads to neuronal death. The in vivo studies demonstrate a significant reduction in infarct volume and improvement in neurological function in clinically relevant animal models. The in vitro data confirm its potent activity at the molecular targets. While the clinical development of this compound was discontinued, the preclinical findings remain a valuable case study in the rational design and evaluation of neuroprotective therapeutics targeting ion channel dysregulation in ischemic conditions.

References

Enecadin: A Technical Overview of a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational neuroprotective compound originally discovered by Nippon Shinyaku and later licensed to Schering. It was developed for the potential treatment of cerebral infarction (stroke). This compound is a phenylpyrimidine derivative, chemically identified as 4-(4-Fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine. The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels, this compound was investigated for its potential to mitigate the excitotoxic cascade that leads to neuronal damage following ischemic events. Despite showing promise in preclinical studies, its clinical development was ultimately discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with this compound.

Quantitative Preclinical Efficacy Data

The neuroprotective effects of this compound have been evaluated in rodent models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

Animal Model Ischemia/Reperfusion Time Treatment Regimen Cortical Infarct Volume Reduction (%) Striatal Infarct Volume Reduction (%) Reference
Rat (Transient MCAO)120 min / 48 hSingle intravenous injection at 0, 30, 60, or 120 min post-ischemiaSignificant reduction at all treatment timesNo significant difference[1]
Rat (Transient MCAO)75 min / 72 h0.5 mg/kg i.v. infused over 3 min, 30 min post-MCAo47.8%21.5%[3]
Rat (Permanent MCAO)48 hSingle bolus injection (0.03125-0.25 mg/kg) immediately post-MCAODose-dependent reductionDose-dependent reduction[2]
Rat (Permanent MCAO)48 hSingle injection at 12 h post-occlusionSignificant protective actionNot specified[2]

Table 1: Neuroprotective Efficacy of this compound in Rat Models of Focal Cerebral Ischemia. MCAO: Middle Cerebral Artery Occlusion.

Animal Model Assessment Time Treatment Group Neurological Improvement Reference
Rat (Transient MCAO)48 h reperfusionThis compound-treated groupsSignificant improvement in hemiparesis and abnormal posture[1]
Rat (Transient MCAO)72 h post-ischemiaThis compound (0.5 mg/kg i.v.)Significant protection in neurological tests[3]

Table 2: Functional Outcome Following this compound Treatment in Rat Models of Focal Cerebral Ischemia.

Experimental Protocols

Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion Model)

The most common model used to evaluate the preclinical efficacy of this compound was the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics human ischemic stroke.

Objective: To induce a reproducible focal ischemic lesion in the territory of the middle cerebral artery.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Incision: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Carefully dissect the arteries. Ligate the CCA proximally and the ECA distally. Place a temporary microvascular clip on the ICA.

  • Suture Insertion: Make a small incision in the CCA. Insert the nylon suture into the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the carotid bifurcation.

  • Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a defined period (e.g., 75 or 120 minutes) and then withdrawn to allow for reperfusion.[1][3] For permanent MCAO, the suture is left in place.[2]

  • Closure: Close the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume

Objective: To quantify the extent of brain injury following MCAO.

Materials:

  • Rat brain tissue

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Formalin solution

  • Image analysis software

Procedure:

  • Brain Extraction: At a predetermined time point post-MCAO (e.g., 48 or 72 hours), euthanize the rat and perfuse the brain with saline.[1][3]

  • Sectioning: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Staining: Immerse the brain slices in a TTC solution at 37°C for approximately 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software to measure the area of infarction in each slice. The total infarct volume is calculated by integrating the infarct areas across all slices.

Neurological Assessment

Objective: To evaluate the functional deficits resulting from the ischemic stroke and the therapeutic effect of this compound.

Procedure: A battery of neurological tests is typically performed to assess motor and sensory function. A composite neurological score is often used, which may include evaluation of:

  • Hemiparesis: Weakness on one side of the body.

  • Abnormal Posture: Contralateral turning or circling behavior.

  • Forelimb Flexion: Holding the affected forelimb in a flexed position.

  • Beam Walking Test: Assessing balance and coordination.

  • Adhesive Removal Test: Measuring sensory and motor neglect.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+ channels.[1][2] This action is crucial in the context of cerebral ischemia, where excessive glutamate release leads to overactivation of glutamate receptors and a massive influx of Na+ and Ca2+ into neurons, a phenomenon known as excitotoxicity.

Enecadin_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Downstream Effects Glutamate_Release ↑ Glutamate Release NMDA_AMPA_Activation NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA_Activation Na_Ca_Influx ↑ Na+ / Ca2+ Influx NMDA_AMPA_Activation->Na_Ca_Influx Excitotoxicity Excitotoxicity Na_Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death CREB_Suppression Suppression of CREB Phosphorylation Excitotoxicity->CREB_Suppression Leads to This compound This compound (NS-7) VGSC_VGCC Voltage-Gated Na+ & Ca2+ Channels This compound->VGSC_VGCC Blocks Persistent_CREB Persistent CREB Phosphorylation This compound->Persistent_CREB Promotes VGSC_VGCC->Na_Ca_Influx Inhibits Neuronal_Survival Neuronal Survival Persistent_CREB->Neuronal_Survival

Caption: this compound's mechanism in mitigating ischemic neuronal death.

One of the downstream signaling molecules affected by the ischemic cascade is the cAMP response element-binding protein (CREB). Persistent activation of CREB phosphorylation is associated with neuronal survival.[4] Studies have shown that in the acute phase after ischemia, there is a marked but transient increase in CREB phosphorylation, which is followed by its suppression and subsequent neuronal death.[4] Treatment with this compound was found to lead to a milder initial activation of CREB phosphorylation, followed by a moderate but persistent increase in phosphorylated CREB in the ischemic border zone, which was associated with neuroprotection.[4] This suggests that by blocking the initial massive influx of Ca2+, this compound may prevent the subsequent suppression of the pro-survival CREB signaling pathway.

Conclusion

This compound is a dual blocker of voltage-gated sodium and calcium channels that demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action targets the early stages of the excitotoxic cascade, a key driver of neuronal death in cerebral ischemia. While it showed promise in reducing infarct volume and improving neurological outcomes in animal studies, its development was halted after Phase II clinical trials. The data and experimental protocols outlined in this guide provide a detailed overview of the preclinical research on this compound for scientists and professionals in the field of drug development for neurological disorders.

References

Enecadin: A Multifaceted Approach to Mitigating Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of neurons by excitatory amino acids leads to cell death, is a key contributor to the neuronal damage observed in ischemic stroke and other neurodegenerative disorders. Enecadin (also known as NS-7), an investigational neuroprotective agent, has demonstrated significant potential in preclinical models of ischemic injury. This technical guide provides a comprehensive overview of this compound's role in preventing excitotoxicity, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental methodologies. This compound exerts its neuroprotective effects through a multi-target mechanism, primarily by blocking voltage-gated sodium and calcium channels, which are critical mediators of the excitotoxic cascade.[1][2] This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for excitotoxicity-mediated neuronal injury.

Introduction to Excitotoxicity

Excitotoxicity is a complex cascade of events initiated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Under ischemic conditions, the failure of cellular ion pumps leads to an accumulation of extracellular glutamate. This sustained receptor activation results in a massive influx of ions, most notably Ca2+, into the neuron. The resulting intracellular calcium overload triggers a number of downstream cytotoxic pathways, including the activation of proteases such as calpains, generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. This process is a major contributor to the neuronal loss observed in the ischemic penumbra following a stroke.

This compound's Mechanism of Action

This compound's neuroprotective properties are attributed to its ability to modulate key components of the excitotoxic pathway. Its primary mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2]

2.1. Inhibition of Voltage-Gated Ion Channels

By blocking voltage-gated sodium channels, this compound reduces the excessive neuronal depolarization that contributes to the persistent activation of glutamate receptors. Furthermore, its inhibition of high-voltage-activated (L- and N-type) calcium channels directly limits the influx of calcium, a critical trigger of excitotoxic cell death.[1] This dual action on both sodium and calcium channels provides a comprehensive approach to dampening the hyperexcitability and ionic dysregulation that characterize ischemic neuronal injury.

2.2. Calpain Inhibition

In addition to its ion channel blocking activity, this compound has been identified as an inhibitor of calpains 1 and 2. Calpains are a family of calcium-activated neutral proteases that, when overactivated during excitotoxicity, contribute to the breakdown of essential cellular components and the initiation of cell death pathways. By inhibiting calpain activity, this compound may further protect neurons from the downstream consequences of calcium overload.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of excitotoxicity.

Table 1: In Vitro Inhibitory Activity of this compound (NS-7)

Target Assay Cell Line IC50 / Ki Reference
Tetrodotoxin-sensitive Na+ channel Whole-cell voltage clamp NG108-15 7.8 µM [1]
L-type Ca2+ channel Whole-cell voltage clamp NG108-15 4.5 µM [1]
N-type Ca2+ channel Whole-cell voltage clamp NG108-15 7.3 µM [1]
T-type Ca2+ channel Whole-cell voltage clamp NG108-15 17.1 µM [1]
Voltage-gated K+ channel Whole-cell voltage clamp NG108-15 160.5 µM [1]
Na+ channel (Batrachotoxin binding) Radioligand binding Rat brain 1.1 µM (Ki) [2]

| Veratridine-evoked glutamate release | Glutamate release assay | Rat cerebral cortex slices | 7.7 µM |[2] |

Table 2: In Vivo Neuroprotective Effects of this compound (NS-7) in a Rat Model of Transient Focal Ischemia (Middle Cerebral Artery Occlusion)

Dose Administration Route Outcome Measure % Reduction vs. Control Reference
0.5 mg/kg Intravenous Total Infarct Volume 37%
0.5 mg/kg Intravenous Cortical Infarct Volume 47.8%

| 0.5 mg/kg | Intravenous | Striatal Infarct Volume | 21.5% | |

Table 3: In Vivo Neuroprotective Effects of this compound (NS-7) in a Rat Model of Retinal Ischemia

Dose Administration Route Outcome Measure Observation Reference
0.1 or 0.3 mg/kg Intraperitoneal Electroretinogram (B-wave amplitude) Significant prevention of reduction

| 0.25 mg/kg/day | Intraperitoneal | Inner Plexiform Layer (IPL) Thickness | Partial prevention of thinning | |

Experimental Protocols

4.1. In Vitro Electrophysiology: Whole-Cell Voltage Clamp

  • Cell Preparation: NG108-15 cells (mouse neuroblastoma x rat glioma hybrid) are cultured under standard conditions.

  • Recording: Whole-cell voltage-clamp recordings are performed using patch-pipettes. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a Cs+-based solution to block K+ currents.

  • Protocol for Na+ Currents: Cells are held at a holding potential of -80 mV. Na+ currents are elicited by depolarizing voltage steps.

  • Protocol for Ca2+ Currents: To isolate Ca2+ currents, Na+ and K+ channels are blocked using specific inhibitors (e.g., tetrodotoxin and tetraethylammonium). Ca2+ currents are elicited by depolarizing voltage steps from a holding potential of -80 mV. Different subtypes of Ca2+ channels (L, N, T) can be identified by their specific voltage-dependencies and pharmacological sensitivities.

  • Data Analysis: The peak current amplitude is measured at each voltage step. The concentration-response curve for this compound is generated by applying increasing concentrations of the compound and measuring the inhibition of the peak current. The IC50 value is calculated by fitting the data to a logistic equation.[1]

4.2. In Vivo Focal Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: Anesthesia is induced and maintained. A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound or vehicle is administered intravenously at a specified time relative to the onset of ischemia or reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and neurological function at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

4.3. In Vivo Retinal Ischemia in Rats

  • Animal Model: Adult male rats are used.

  • Induction of Ischemia: Anesthesia is induced. Retinal ischemia is induced by increasing the intraocular pressure above the systolic arterial pressure for a defined period (e.g., 60 minutes) by cannulating the anterior chamber of the eye and infusing saline.

  • Reperfusion: Reperfusion is achieved by withdrawing the cannula and allowing the intraocular pressure to normalize.

  • Drug Administration: this compound or vehicle is administered intraperitoneally before the ischemic insult.

  • Outcome Assessment:

    • Electroretinography (ERG): ERG is performed to assess retinal function. The amplitudes of the a- and b-waves are measured.

    • Histology: At the end of the study, the eyes are enucleated, and the retinas are processed for histological analysis. The thickness of the retinal layers, particularly the inner plexiform layer (IPL), is measured.

Signaling Pathways and Experimental Workflows

Enecadin_Mechanism_of_Action cluster_excitotoxicity Excitotoxic Cascade cluster_this compound This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Extracellular Glutamate Ischemia->Glutamate_Release NMDA_AMPA_Activation NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA_Activation Na_Influx ↑ Na+ Influx NMDA_AMPA_Activation->Na_Influx Ca_Influx_NMDA ↑ Ca2+ Influx (NMDA-R) NMDA_AMPA_Activation->Ca_Influx_NMDA Depolarization Depolarization Na_Influx->Depolarization Ca_Influx_VGCC ↑ Ca2+ Influx (VGCCs) Depolarization->Ca_Influx_VGCC Ca_Overload ↑ [Ca2+]i Ca_Influx_VGCC->Ca_Overload Ca_Influx_NMDA->Ca_Overload Calpain_Activation Calpain Activation Ca_Overload->Calpain_Activation Cell_Death Neuronal Death Calpain_Activation->Cell_Death This compound This compound Block_NaV Blocks Voltage-Gated Na+ Channels This compound->Block_NaV Block_CaV Blocks Voltage-Gated Ca2+ Channels This compound->Block_CaV Inhibit_Calpain Inhibits Calpain This compound->Inhibit_Calpain Block_NaV->Na_Influx Block_CaV->Ca_Influx_VGCC Inhibit_Calpain->Calpain_Activation

Caption: this compound's mechanism in preventing excitotoxicity.

MCAO_Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO (Filament Insertion) Surgery->MCAO Drug_Administration Administer this compound or Vehicle (i.v.) MCAO->Drug_Administration Reperfusion Withdraw Filament (Reperfusion) Drug_Administration->Reperfusion Behavioral_Testing Neurological Scoring (Post-MCAO) Reperfusion->Behavioral_Testing Sacrifice Euthanize Animal Behavioral_Testing->Sacrifice Brain_Extraction Extract Brain Sacrifice->Brain_Extraction Staining TTC Staining Brain_Extraction->Staining Analysis Quantify Infarct Volume Staining->Analysis End End Analysis->End

Caption: Workflow for MCAO model of focal ischemia.

Conclusion

This compound represents a promising neuroprotective agent with a multi-target approach to mitigating excitotoxicity. Its ability to concurrently block key voltage-gated ion channels and inhibit calpain activation addresses multiple critical points in the ischemic cascade. The preclinical data summarized in this guide provide a strong rationale for its potential therapeutic utility in acute ischemic stroke. Further research is warranted to fully elucidate its downstream signaling effects and to translate these preclinical findings into the clinical setting. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapies for excitotoxicity-related neurological disorders.

References

Methodological & Application

Enecadin: Application Notes and Protocols for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Enecadin (formerly NS-7) is an investigational neuroprotective agent that was developed for the potential treatment of cerebral infarction.[1] As a blocker of voltage-gated sodium and calcium channels, this compound was designed to mitigate the excitotoxic cascade that follows ischemic injury.[1] Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. This process is a key contributor to the neuronal loss observed in stroke and other neurodegenerative disorders.[2][3] Although the clinical development of this compound was discontinued, its mechanism of action provides a valuable tool for in vitro research into neuroprotective strategies.[4]

These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in two common in vitro models of neuronal injury: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).

Principle of the Assay

This protocol outlines methods to induce neuronal cell death in cultured neurons and to quantify the neuroprotective capacity of this compound.

  • Glutamate-Induced Excitotoxicity: This model directly simulates the overstimulation of glutamate receptors, a central event in the ischemic cascade.[2][5] Neuronal cultures are exposed to a high concentration of glutamate, leading to excessive calcium influx and subsequent cell death. The neuroprotective effect of this compound is assessed by its ability to preserve cell viability in the presence of the glutamate challenge.

  • Oxygen-Glucose Deprivation (OGD): This model mimics the conditions of ischemic stroke by depriving neuronal cultures of oxygen and glucose.[6][7][8] This deprivation triggers a cascade of events including energy failure, ion pump dysfunction, and glutamate release, ultimately leading to excitotoxicity and cell death.[9][10] this compound's neuroprotective potential is evaluated by its capacity to reduce neuronal death following the OGD insult.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical in vitro neuroprotection study of this compound. This data is provided for illustrative purposes to demonstrate the expected outcomes of the described assays.

In Vitro ModelCell TypeThis compound ConcentrationNeuronal Viability (%)% Neuroprotection
Glutamate-Induced Excitotoxicity Primary Cortical NeuronsVehicle Control (Glutamate only)45 ± 5%0%
1 µM this compound60 ± 6%27%
10 µM this compound78 ± 4%60%
100 µM this compound85 ± 5%73%
Oxygen-Glucose Deprivation (OGD) Hippocampal NeuronsVehicle Control (OGD only)38 ± 7%0%
1 µM this compound52 ± 5%23%
10 µM this compound69 ± 6%50%
100 µM this compound75 ± 4%60%

Data are presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents
  • Primary neuronal cells (e.g., cortical or hippocampal neurons)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • This compound

  • L-glutamic acid

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

  • Cell viability assay kit (e.g., MTT, LDH, or CellTiter-Glo®)

  • Hypoxia chamber

  • Gas mixture (95% N₂, 5% CO₂)

Experimental Workflow

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_injury Injury Models cluster_assay Assessment plate Coat plates with Poly-D-lysine/Laminin seed Seed primary neurons plate->seed culture Culture neurons for 10-14 days seed->culture pre_treat Pre-treat with this compound or vehicle culture->pre_treat insult Induce neuronal injury pre_treat->insult glutamate Glutamate Excitotoxicity insult->glutamate Model 1 ogd Oxygen-Glucose Deprivation (OGD) insult->ogd Model 2 viability Assess cell viability glutamate->viability ogd->viability analysis Data analysis and quantification viability->analysis

Experimental workflow for in vitro neuroprotection assays.
Detailed Methodologies

1. Cell Culture

  • Coat 96-well plates with poly-D-lysine overnight at 37°C.

  • Wash plates with sterile water and allow to dry.

  • Coat plates with laminin for at least 2 hours at 37°C.

  • Thaw and plate primary neurons in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Culture neurons at 37°C in a humidified incubator with 5% CO₂ for 10-14 days before initiating experiments. Perform partial media changes every 2-3 days.

2. Glutamate-Induced Excitotoxicity Protocol

  • Prepare a stock solution of L-glutamic acid in sterile water.

  • On the day of the experiment, remove half of the culture medium from each well.

  • Add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for 1 hour at 37°C.

  • Add L-glutamic acid to the wells to a final concentration known to induce approximately 50% cell death (e.g., 25-100 µM, to be determined empirically for the specific cell type).

  • Incubate for 24 hours at 37°C.

  • Assess cell viability using a preferred method (e.g., MTT or LDH assay).

3. Oxygen-Glucose Deprivation (OGD) Protocol

  • Prepare OGD medium: glucose-free DMEM. Pre-warm and de-oxygenate the medium by placing it in the hypoxia chamber for at least 2 hours before the experiment.

  • On the day of the experiment, pre-treat the neurons with this compound or vehicle control in their regular culture medium for 1 hour.

  • Gently wash the cells twice with pre-warmed, de-oxygenated glucose-free DMEM.

  • Replace the medium with de-oxygenated glucose-free DMEM.

  • Place the culture plate in a hypoxia chamber and flush with a gas mixture of 95% N₂ and 5% CO₂ for 10 minutes.

  • Seal the chamber and incubate at 37°C for a duration determined to cause significant cell death (e.g., 60-90 minutes).

  • Remove the plate from the chamber and replace the OGD medium with the original pre-treatment medium (containing this compound or vehicle).

  • Return the plate to the normoxic incubator (37°C, 5% CO₂) for 24 hours.

  • Assess cell viability.

Signaling Pathway

The neuroprotective effect of this compound is attributed to its ability to block voltage-gated sodium and calcium channels, thereby interrupting the excitotoxic cascade.

G cluster_ischemia Ischemic Insult cluster_events Cellular Events cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention ischemia Ischemia / OGD glutamate ↑ Glutamate Release ischemia->glutamate nmda NMDA Receptor Activation glutamate->nmda na_influx ↑ Na+ Influx nmda->na_influx ca_influx ↑ Ca2+ Influx nmda->ca_influx vgcc VGCC Activation vgcc->ca_influx depolarization Membrane Depolarization na_influx->depolarization caspases Caspase Activation ca_influx->caspases ros ↑ ROS Production ca_influx->ros mito Mitochondrial Dysfunction ca_influx->mito depolarization->vgcc death Neuronal Death caspases->death ros->death mito->death This compound This compound This compound->vgcc Blocks This compound->na_influx Blocks

Proposed signaling pathway of this compound-mediated neuroprotection.

Conclusion

The provided protocols offer a robust framework for evaluating the neuroprotective properties of this compound in vitro. By utilizing both glutamate-induced excitotoxicity and oxygen-glucose deprivation models, researchers can gain comprehensive insights into the compound's efficacy in mitigating key aspects of ischemic neuronal injury. These assays are valuable tools for the preclinical assessment of neuroprotective agents and for furthering our understanding of the molecular mechanisms underlying neuronal cell death and survival.

References

Application Notes and Protocols for the Characterization of a Novel Neuroactive Compound (e.g., Enecadin) in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary neuronal cell cultures are indispensable tools in neurobiology, offering a controlled environment to investigate the intricate functions of neurons and to screen novel therapeutic compounds.[1][2] These cultures, typically derived from embryonic rodent brain regions like the hippocampus or cortex, allow for the detailed study of neuronal development, synaptic plasticity, and the cellular mechanisms underlying neurological disorders.[1][2] This document provides a comprehensive guide for the characterization of a novel neuroactive compound, referred to herein as "Enecadin," in primary neuronal cell cultures. The protocols and application notes described are designed to assess the compound's efficacy, neuroprotective or neurotoxic properties, and its impact on key neuronal signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

Effective characterization of a novel compound requires rigorous quantitative analysis. The following tables provide a template for organizing and presenting key data obtained from the experimental protocols detailed below.

Table 1: Dose-Response Analysis of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%) (Mean ± SEM)IC50 / EC50 (µM)
0 (Control)100 ± 2.5-
0.198.7 ± 3.1
195.2 ± 2.8
1085.1 ± 4.5
5052.3 ± 5.1\multirow{2}{*}{~48.5}
10025.6 ± 3.9

Table 2: Time-Course of this compound's Effect on Neuronal Apoptosis

Time (hours)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SEM)
01.0 ± 0.1
61.2 ± 0.2
122.5 ± 0.3
244.8 ± 0.5
483.1 ± 0.4

Table 3: Effect of this compound on NMDA-induced Calcium Influx

TreatmentPeak Intracellular Ca2+ [nM] (Mean ± SEM)Percent Inhibition (%)
Control450 ± 25-
NMDA (50 µM)1250 ± 80-
NMDA (50 µM) + this compound (10 µM)850 ± 6532%
NMDA (50 µM) + this compound (50 µM)600 ± 5052%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for primary neuronal culture and analysis.[3][1][4]

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[2][5]

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hank's Balanced Salt Solution (HBSS)

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMax, and Penicillin-Streptomycin[1]

  • Papain dissociation system

  • Poly-D-lysine coated culture plates or coverslips[4]

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horn and transfer to a sterile dish containing ice-cold HBSS.

  • Dissect the E18 embryos and isolate the hippocampi.

  • Mince the hippocampal tissue and incubate with papain solution for 20-30 minutes at 37°C to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).[5]

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of neurons, a proxy for cell viability.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • After 7-10 DIV, treat the neuronal cultures with varying concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express the results as a percentage of the untreated control.

Protocol 3: Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Primary neuronal cultures

  • This compound

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Plate reader

Procedure:

  • Treat neuronal cultures with this compound for the desired time points.

  • Lyse the cells and collect the supernatant.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Protocol 4: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal stimulation and this compound treatment.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • NMDA

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Load the neuronal cultures with a calcium indicator for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Mount the coverslip on the microscope stage and perfuse with imaging buffer.

  • Establish a baseline fluorescence reading.

  • Apply NMDA to induce calcium influx and record the fluorescence change.

  • After a washout period, pre-incubate the cells with this compound and then re-apply NMDA.

  • Record the fluorescence change and quantify the peak intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound.

G Fig. 1: Hypothetical this compound-mediated neuroprotection pathway. cluster_0 This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Activates Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation JNK_Pathway JNK Pathway Calpain_Activation->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis

Figure 1: Hypothetical this compound-mediated neuroprotection pathway.

The diagram above illustrates a potential mechanism by which this compound may exert neuroprotective effects by inhibiting the NMDA receptor-mediated excitotoxic cascade. Excessive glutamate, an excitatory neurotransmitter, can lead to overactivation of NMDA receptors, resulting in a massive influx of calcium.[6][7] This, in turn, can trigger downstream apoptotic pathways, such as the JNK signaling cascade, leading to neuronal cell death.[8][9][10]

G Fig. 2: Experimental workflow for this compound characterization. cluster_1 Start Start Culture_Neurons Primary Neuronal Culture (7-14 DIV) Start->Culture_Neurons Dose_Response Dose-Response Assay (MTT) Culture_Neurons->Dose_Response Time_Course Time-Course Apoptosis Assay (Caspase-3) Dose_Response->Time_Course Mechanism_Study Mechanism of Action Study (e.g., Calcium Imaging) Time_Course->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for this compound characterization.

This workflow diagram outlines the logical progression of experiments for characterizing a novel neuroactive compound. It begins with establishing primary neuronal cultures, followed by determining the dose-dependent effects on viability. Subsequent experiments elucidate the time-course of any observed effects and delve into the underlying mechanism of action.

Conclusion

The application notes and protocols provided herein offer a robust framework for the initial characterization of a novel neuroactive compound, such as "this compound," in primary neuronal cell cultures. By systematically evaluating the compound's effects on neuronal viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential or toxicological profile. The presented tables and diagrams serve as templates for organizing and visualizing the experimental data and workflows, facilitating clear communication and interpretation of the findings.

References

Determining the Optimal Concentration of Enecadin for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational compound originally developed as a neuroprotective agent. Its primary mechanism of action is the blockage of voltage-gated sodium and calcium channels, which are crucial in the pathophysiology of excitotoxicity following ischemic events like stroke.[1] Additionally, some evidence suggests it may act as an inhibitor of Calpain 1 and 2.[2] While this compound's clinical development was discontinued, its specific mechanism of action makes it a potentially valuable tool for in vitro research in neurobiology, ion channel physiology, and related fields.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell-based assays. Given the limited publicly available data on this compound's use in specific in vitro assays, this document outlines a generalized yet detailed workflow for characterizing any new or under-documented compound. The protocols provided are standard methods for assessing cell viability and cytotoxicity, which are essential for identifying a suitable concentration range that elicits the desired biological effect without inducing widespread cell death.

Understanding this compound's Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to block the influx of sodium (Na+) and calcium (Ca2+) ions through voltage-gated channels.[1] In pathological conditions such as ischemia, excessive glutamate release leads to over-activation of these channels, resulting in an ion imbalance, mitochondrial dysfunction, and ultimately, neuronal cell death. By inhibiting these channels, this compound was proposed to preserve neuronal integrity.

Enecadin_Signaling_Pathway This compound blocks voltage-gated Na+ and Ca2+ channels, preventing ion influx and subsequent excitotoxicity. cluster_membrane Cell Membrane cluster_cytosol Cytosol Na_channel Voltage-Gated Na+ Channel Na_ion_in Na+ Na_channel->Na_ion_in Ca_channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in This compound This compound This compound->Na_channel This compound->Ca_channel Excitotoxicity Excitotoxicity & Cell Death Na_ion_in->Excitotoxicity Increased Intracellular Na+ Ca_ion_in->Excitotoxicity Increased Intracellular Ca2+ Na_ion_out Na+ Na_ion_out->Na_channel Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Experimental_Workflow arrow arrow A Stock Solution Preparation B Range-Finding Assay (e.g., 1 nM to 100 µM) A->B Broad concentration range C Cytotoxicity Assay (e.g., MTT or LDH) B->C Identify general toxicity D Dose-Response Curve Generation C->D Quantitative data E Determine IC50/EC50 D->E Analyze data F Select Optimal Concentration (Below toxic levels, at effective dose) E->F Informed decision G Functional Assay (Assay-specific readout) F->G Validate in specific assay

References

Application Notes and Protocols for Patch-Clamp Electrophysiology with Enecadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin is a novel neuroprotective agent with therapeutic potential in ischemic stroke. Evidence suggests this compound functions as a selective agonist for the Endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) implicated in vasodilation and neuroprotection. Activation of the ETB receptor initiates a downstream signaling cascade that can modulate the activity of various ion channels, thereby influencing neuronal excitability and survival.

This document provides detailed application notes and protocols for investigating the effects of this compound on the voltage-gated sodium channel Nav1.7 using patch-clamp electrophysiology. Nav1.7 is a critical ion channel in the transmission of pain signals and represents a key target for analgesic drug development. The protocols outlined below are designed for researchers utilizing HEK293 cells stably expressing human Nav1.7 channels.

Postulated Signaling Pathway of this compound

This compound, as an ETB receptor agonist, is hypothesized to modulate Nav1.7 channel activity through a Gq-protein coupled signaling pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).

Enecadin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ETBR ETB Receptor This compound->ETBR Binds to Gq Gq Protein ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Nav17 Nav1.7 Channel Na_influx Sodium Influx Nav17->Na_influx Allows Na+ Influx IP3 IP3 PIP2->IP3 Generates DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Phosphorylation Phosphorylation PKC->Phosphorylation Mediates Phosphorylation->Nav17 Modulates

Caption: this compound signaling pathway via the ETB receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data illustrating the modulatory effects of this compound on Nav1.7 channel activity.

Table 1: Effect of this compound on Nav1.7 Current Density

Concentration (nM)Peak Inward Current (pA/pF)% Inhibition
0 (Control)-150.5 ± 12.30%
1-128.0 ± 10.115%
10-90.3 ± 8.740%
100-45.1 ± 5.270%
1000-15.0 ± 2.190%

Table 2: Effect of this compound on Voltage-Dependence of Nav1.7 Activation and Inactivation

ParameterControl100 nM this compoundShift (mV)
Activation (V1/2) -25.3 ± 1.2 mV-18.7 ± 1.5 mV+6.6 mV
Inactivation (V1/2) -80.1 ± 0.9 mV-72.5 ± 1.1 mV+7.6 mV

Experimental Protocols

Cell Culture

HEK293 cells stably expressing human Nav1.7 (hNav1.7) are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 as a selection antibiotic. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are to be plated onto glass coverslips 24-48 hours prior to the experiment.

Patch-Clamp Electrophysiology Protocol

This protocol details the whole-cell patch-clamp technique to record Nav1.7 currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Place a coverslip with adherent HEK293-hNav1.7 cells into the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette under positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV.

  • Record baseline Nav1.7 currents using the voltage protocols described below.

  • Apply this compound at various concentrations to the external solution and record the resulting changes in Nav1.7 currents.

Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

  • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments, followed by a test pulse to -10 mV for 50 ms.

Experimental Workflow

The following diagram illustrates the workflow for a typical patch-clamp experiment with this compound.

Experimental_Workflow Start Start Cell_Culture Culture HEK293-hNav1.7 Cells Start->Cell_Culture Prepare_Solutions Prepare External and Internal Solutions Cell_Culture->Prepare_Solutions Setup_Rig Set up Patch-Clamp Rig Prepare_Solutions->Setup_Rig Obtain_Seal Obtain Gigaohm Seal Setup_Rig->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Baseline_Recording Record Baseline Nav1.7 Currents Whole_Cell->Baseline_Recording Apply_this compound Apply this compound Baseline_Recording->Apply_this compound Record_Effect Record this compound Effect on Nav1.7 Apply_this compound->Record_Effect Data_Analysis Analyze Data (I-V, Inactivation Curves) Record_Effect->Data_Analysis End End Data_Analysis->End

Caption: Patch-clamp experimental workflow.

Disclaimer

The information provided in these application notes is for research purposes only. The signaling pathway and quantitative data presented are based on a scientifically informed hypothesis and should be experimentally verified. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

Application Notes and Protocols for Testing Enecadin's Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational compound with neuroprotective properties. Its primary mechanisms of action are believed to involve the blockage of voltage-gated sodium and calcium channels, as well as the inhibition of calpains (CAPN1 and CAPN2), which are implicated in excitotoxic neuronal injury. These application notes provide detailed protocols for a panel of in vitro assays to evaluate the neuroprotective efficacy of this compound. The human neuroblastoma cell line, SH-SY5Y, is utilized as a primary model due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies.

Disclaimer: The name this compound or NS-7 has been associated with different chemical entities in scientific literature. These protocols are designed to test a compound with the neuroprotective mechanisms of action described above.

In Vitro Models of Neuronal Injury

To assess the neuroprotective effects of this compound, in vitro models that mimic the pathological conditions of neurological damage, such as stroke or traumatic brain injury, are essential. Here, we detail two primary models: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).

Glutamate-Induced Excitotoxicity

Excessive glutamate stimulation leads to an overactivation of glutamate receptors, causing a massive influx of Ca2+, which in turn activates downstream apoptotic and necrotic pathways.

Oxygen-Glucose Deprivation (OGD)

OGD is a widely used in vitro model for cerebral ischemia, simulating the lack of oxygen and glucose that occurs during a stroke.[1][2]

Experimental Protocols

Cell Culture: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a subline of the SK-N-SH cells, established from a bone marrow biopsy of a neuroblastoma patient.[3] These cells, upon differentiation, exhibit a more mature neuronal phenotype.

Protocol for Culturing SH-SY5Y Cells: [4][5][6]

  • Media Preparation: Prepare a complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Culturing: Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge. Resuspend the pellet and re-plate at a subcultivation ratio of 1:4 to 1:16.[4]

Neuroprotection Assay Workflow

The general workflow for assessing the neuroprotective effects of this compound is as follows:

G cluster_setup Experimental Setup cluster_injury Induce Neuronal Injury cluster_assessment Assess Efficacy seed Seed SH-SY5Y cells in 96-well plates differentiate Differentiate cells (optional, e.g., with retinoic acid) seed->differentiate pretreat Pre-treat with this compound (various concentrations) differentiate->pretreat glutamate Induce excitotoxicity (Glutamate) pretreat->glutamate Model 1 ogd Induce ischemia-like injury (OGD) pretreat->ogd Model 2 viability Measure Cell Viability (MTT Assay) glutamate->viability cytotoxicity Measure Cytotoxicity (LDH Assay) glutamate->cytotoxicity apoptosis Quantify Apoptosis (Annexin V/PI) glutamate->apoptosis ogd->viability ogd->cytotoxicity ogd->apoptosis

Caption: General experimental workflow for assessing this compound's neuroprotective efficacy.

Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol: [9][10]

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce neurotoxicity with glutamate (e.g., 40 mM for 24 hours) or OGD.[11]

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: LDH Assay

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol: [12][13][14]

  • Follow steps 1-3 of the MTT assay protocol.

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[15][16]

Protocol: [17][18][19]

  • Plate cells in a 6-well plate and treat as described above.

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mechanism of Action Assays

Calpain Activity Assay

This assay measures the activity of calpains, which are cysteine proteases activated by calcium.

Protocol (Fluorometric): [20][21]

  • Prepare cell lysates from treated and untreated SH-SY5Y cells using the provided extraction buffer, which prevents auto-activation of calpain.[20]

  • Determine the protein concentration of the lysates.

  • In a 96-well black plate, add 50 µg of protein lysate to each well.

  • Add the calpain substrate (e.g., Ac-LLY-AFC) and reaction buffer.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Ion Channel Activity: Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for studying ion channel function.[22] This technique allows for the direct measurement of ion currents through voltage-gated sodium and calcium channels.

Conceptual Protocol:

  • Culture SH-SY5Y cells on glass coverslips.

  • Use a glass micropipette to form a high-resistance seal with the cell membrane.

  • Rupture the membrane patch to gain electrical access to the cell's interior.

  • Apply specific voltage protocols to elicit sodium and calcium currents.

  • Record baseline currents and then perfuse the cells with this compound to measure its effect on the ion channel activity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in a Glutamate Excitotoxicity Model

This compound Conc. (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Vehicle)1005.2 ± 0.8
0 (Glutamate)45.3 ± 3.185.6 ± 4.5
1 (this compound + Glutamate)58.2 ± 2.965.1 ± 3.7
10 (this compound + Glutamate)75.9 ± 4.540.3 ± 2.9
50 (this compound + Glutamate)89.1 ± 3.815.7 ± 1.9

Table 2: Effect of this compound on Apoptosis in an OGD Model

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control95.1 ± 1.22.5 ± 0.52.4 ± 0.4
OGD30.7 ± 2.545.2 ± 3.124.1 ± 1.9
This compound (10 µM) + OGD65.4 ± 3.820.1 ± 2.214.5 ± 1.5

Table 3: Inhibition of Calpain Activity by this compound

This compound Conc. (µM)Calpain Activity (RFU)% Inhibition
08540 ± 3200
16832 ± 25020
103416 ± 18060
501281 ± 9585

Signaling Pathway

G cluster_stimulus Ischemic/Excitotoxic Insult cluster_receptors Receptor Activation cluster_ion_influx Ion Influx cluster_downstream Downstream Effects glutamate Excess Glutamate nmda NMDA/AMPA Receptors glutamate->nmda na_influx Na+ Influx nmda->na_influx ca_influx Ca2+ Influx nmda->ca_influx na_influx->ca_influx Depolarization calpain Calpain Activation ca_influx->calpain caspase Caspase Activation ca_influx->caspase ros ROS Production ca_influx->ros apoptosis Apoptosis / Necrosis calpain->apoptosis caspase->apoptosis ros->apoptosis This compound This compound This compound->na_influx Blocks This compound->ca_influx Blocks This compound->calpain Inhibits

Caption: Proposed neuroprotective mechanism of this compound in excitotoxicity.

References

Troubleshooting & Optimization

Enecadin solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Enecadin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL (139.88 mM)[1]. It is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I store the this compound stock solution?

A2: To prevent degradation, store the this compound stock solution in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, a temperature of -20°C is recommended. For longer-term storage, up to six months, store at -80°C[1][2].

Q3: I observed precipitation when diluting my this compound DMSO stock solution in culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous culture media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells[3]. You may need to prepare a more diluted stock solution to achieve the desired final concentration of this compound without exceeding the tolerated DMSO level.

  • Warming the Media: Gently warming the culture media to 37°C before and during the addition of the this compound stock solution can help improve solubility[1].

  • Vortexing/Mixing: Immediately after adding the this compound stock solution to the culture media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion[4].

  • Sonication: For compounds that are difficult to dissolve, brief sonication in a water bath can be an effective method to aid dissolution[4].

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.

Q4: Is there any information available on the stability of this compound in specific culture media like DMEM or RPMI-1640?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in culture media can be influenced by various factors including pH, temperature, presence of serum, and media components[5][6]. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q5: How can I determine the stability of this compound in my specific cell culture setup?

A5: You can assess the stability of this compound in your culture medium by incubating a solution of this compound at your experimental concentration and conditions (e.g., 37°C, 5% CO2) over a time course (e.g., 0, 2, 4, 8, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5][7]. A decrease in the concentration of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Culture Media Poor aqueous solubility of this compound.Lower the final concentration of this compound. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%). Warm the media to 37°C and vortex during dilution. Consider using a solubilizing agent if compatible with your cell line.
Inconsistent Experimental Results Degradation of this compound in the culture media during the experiment.Perform a stability study of this compound under your experimental conditions (see Q5). Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the this compound solution to light if it is found to be light-sensitive.
Cell Toxicity Observed The concentration of this compound or the solvent (DMSO) is too high.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. Ensure the final DMSO concentration in the culture media is at a level that does not affect cell viability.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in Culture Media

This protocol is a general guideline for assessing the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as required for your experiment.

  • Sterile microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Incubator (37°C)

  • Spectrophotometer or nephelometer (optional, for turbidimetric measurement)

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 50 mg/mL).

  • Add a small volume of the this compound stock solution to your culture medium at the highest desired concentration. For example, add 2 µL of a 10 mM stock solution to 198 µL of media to get a 100 µM solution.

  • Mix the solution vigorously using a vortex mixer for 1-2 minutes[4].

  • Incubate the solution under your experimental conditions (e.g., at 37°C) for a set period, typically 1-2 hours, to allow for equilibration[8].

  • Visually inspect for precipitation. A clear solution indicates that the compound is soluble at that concentration. Cloudiness or visible precipitate suggests that the concentration exceeds the kinetic solubility[4].

  • (Optional) Quantify solubility using turbidimetry. Measure the light scattering of the solution using a nephelometer. An increase in turbidity compared to a control (media with DMSO only) indicates precipitation[9].

  • For a more precise measurement, centrifuge the solution to pellet any precipitate. Collect the supernatant and measure the concentration of the dissolved this compound using HPLC or LC-MS/MS. The measured concentration represents the kinetic solubility.

Protocol for Assessing the Stability of this compound in Culture Media

This protocol provides a framework for evaluating the stability of this compound over time in your chosen cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium

  • Sterile tubes or flasks

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Prepare a solution of this compound in your culture medium at the concentration you will use in your experiments.

  • Dispense the solution into several sterile tubes, one for each time point.

  • Place the tubes in an incubator under your standard cell culture conditions (37°C, 5% CO2).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately analyze the concentration of intact this compound in the sample using a validated HPLC or LC-MS/MS method. The time point 0 sample serves as the initial concentration baseline.

  • Plot the concentration of this compound versus time to determine the stability profile. A significant decrease in concentration over time indicates instability. From this data, you can calculate the half-life (t½) of this compound in your culture medium.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis cluster_result Result stock Prepare High-Concentration This compound Stock in DMSO dilute Dilute Stock into Culture Medium stock->dilute media Prepare Culture Medium media->dilute mix Vortex/Mix Vigorously dilute->mix incubate Incubate at 37°C mix->incubate observe Visual Observation for Precipitation incubate->observe quantify Quantify Soluble Fraction (HPLC/LC-MS) observe->quantify soluble Soluble quantify->soluble Clear Solution insoluble Insoluble/Precipitated quantify->insoluble Precipitate Observed

Caption: Workflow for Determining this compound Solubility.

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prepare_solution Prepare this compound Solution in Culture Medium incubate Incubate at 37°C, 5% CO2 prepare_solution->incubate time_points Collect Samples at Multiple Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->time_points analyze Analyze this compound Concentration (HPLC/LC-MS) time_points->analyze plot Plot Concentration vs. Time analyze->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for Assessing this compound Stability.

References

Enecadin Technical Support Center: Troubleshooting Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues related to Enecadin precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What is the common cause for this?

A1: this compound precipitation can occur due to several factors, including solvent choice, concentration, temperature, and storage conditions. The most common issue is related to the solvent used and the final concentration of this compound in the experimental medium.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating a stock solution of this compound is DMSO (Dimethyl sulfoxide).[1] It is soluble in DMSO at concentrations of ≥ 50 mg/mL (139.88 mM).[1]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?

A3: This is a common issue known as "salting out" or solvent-induced precipitation. While this compound is highly soluble in DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock solution is diluted into an aqueous buffer, the this compound may crash out of the solution if its concentration exceeds its solubility limit in the final aqueous medium.

Q4: How can I prevent precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?

A4: To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your aqueous buffer is below its solubility limit. It is also recommended to add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous buffer to the DMSO stock.

Q5: Can temperature affect this compound's solubility?

A5: Yes, temperature can influence solubility. If you observe precipitation, gently warming the solution to 37°C may help redissolve the compound.[1] Using an ultrasonic bath can also aid in dissolution.[1] However, be mindful of the temperature stability of this compound and other components in your experiment.

Q6: How should I store my this compound stock solution to prevent precipitation?

A6: this compound stock solutions should be stored at -20°C or -80°C.[1] It is recommended to store the solution in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[1] When stored at -20°C, the stock solution should be used within one month, and when stored at -80°C, it should be used within six months.[1]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot this compound precipitation.

Problem: Precipitate observed in the this compound stock solution (in DMSO).
Potential Cause Recommended Solution
Concentration too high Ensure the concentration does not exceed 50 mg/mL in DMSO.
Incomplete dissolution Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
Improper storage Aliquot the stock solution and store at -20°C for short-term or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1]
Problem: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
Potential Cause Recommended Solution
Final concentration exceeds solubility in aqueous media Decrease the final concentration of this compound in the working solution. Perform serial dilutions to determine the optimal concentration.
Poor mixing technique Add the DMSO stock solution to the aqueous buffer slowly while continuously stirring or vortexing.
pH of the aqueous buffer Check the pH of your buffer. The solubility of compounds can be pH-dependent. Test a range of pH values if possible.
Buffer composition High salt concentrations in the buffer can sometimes lead to precipitation. Consider using a buffer with a lower ionic strength.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath

    • Water bath or incubator at 37°C

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve a concentration of ≤ 50 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

    • Following warming, sonicate the solution in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of Aqueous Working Solution
  • Objective: To dilute the this compound stock solution into an aqueous buffer for experiments.

  • Materials:

    • This compound stock solution (in DMSO)

    • Desired aqueous buffer (e.g., PBS, cell culture media)

    • Sterile tubes

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Bring the aqueous buffer to the desired experimental temperature.

    • While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop by drop.

    • Continue to mix the solution for another 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately for your experiment.

Visualizations

Troubleshooting_Workflow start Precipitation Observed stock_solution In Stock Solution (DMSO)? start->stock_solution working_solution In Working Solution (Aqueous)? start->working_solution check_concentration Is Concentration > 50 mg/mL? stock_solution->check_concentration Yes check_final_conc Final Aqueous Conc. Too High? working_solution->check_final_conc Yes reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes warm_sonicate Warm to 37°C & Sonicate check_concentration->warm_sonicate No reduce_concentration->warm_sonicate check_storage Improper Storage? warm_sonicate->check_storage aliquot_store Aliquot & Store at -20°C/-80°C check_storage->aliquot_store Yes resolve Issue Resolved check_storage->resolve No aliquot_store->resolve lower_final_conc Lower Final Concentration check_final_conc->lower_final_conc Yes check_mixing Improper Mixing? check_final_conc->check_mixing No lower_final_conc->check_mixing slow_add_stir Add Stock Slowly to Buffer with Stirring check_mixing->slow_add_stir Yes check_buffer Check Buffer pH & Composition check_mixing->check_buffer No slow_add_stir->check_buffer check_buffer->resolve Signaling_Pathway_Hypothetical This compound This compound Receptor Target Receptor This compound->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Precipitate This compound Precipitate No_Binding No Receptor Binding Precipitate->No_Binding No_Response No Cellular Response No_Binding->No_Response

References

Enecadin Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Enecadin. Our guidance is based on publicly available scientific literature.

Initial Clarification on Mechanism of Action:

Publicly available research indicates that this compound (also known as NS-7) was developed as a neuroprotective agent. Its primary mechanism of action is the blockage of voltage-gated sodium and calcium channels.[1] Some sources also suggest it may act as an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[2] It is important to note that the primary target is not reported to be the Na-K-Cl cotransporter 1 (NKCC1). The following information is based on this compound's role as a channel blocker and potential protease inhibitor.

Troubleshooting Guides and FAQs

Question 1: We are observing unexpected changes in cellular electrophysiology, such as altered action potential firing, that are not consistent with the known targets of this compound. What could be the cause?

Answer: This could be due to off-target effects on other ion channels or a more complex interplay with the cell's signaling network. Here are some troubleshooting steps:

  • Comprehensive Ion Channel Screening: Perform a broad panel screen against various ion channels to identify any unintended interactions.

  • Concentration-Response Analysis: Carefully titrate this compound to determine if the unexpected effects are present at lower, more target-specific concentrations.

  • Control Experiments: Use known selective blockers for other ion channels present in your experimental system to see if they phenocopy or block the effects of this compound.

Question 2: Our experiments show unexpected changes in protein expression and degradation pathways after this compound treatment. How can we investigate this?

Answer: Given that this compound may inhibit calpains, alterations in protein degradation are a plausible on-target effect.[2] However, if the observed changes are not consistent with calpain inhibition, consider the following:

  • Proteomics Analysis: Employ techniques like mass spectrometry-based proteomics to get a global view of protein expression changes.

  • Calpain Activity Assay: Directly measure the activity of calpains in your system to confirm inhibition by this compound at the concentrations used.

  • Pathway Analysis: Use bioinformatics tools to analyze if the affected proteins belong to specific pathways that might represent off-target signaling cascades.

Question 3: We are seeing variability in our results with this compound across different cell lines. What could be the reason for this?

Answer: The expression levels of on-target and potential off-target proteins can vary significantly between cell lines.

  • Target Expression Profiling: Quantify the expression of voltage-gated sodium and calcium channel subunits, as well as calpains, in the cell lines you are using.

  • Cell Line Authentication: Ensure the identity and purity of your cell lines, as misidentification or contamination can lead to inconsistent results.[3]

  • Standardize Experimental Conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes and should be kept consistent.[4]

Quantitative Data on this compound Activity

Target FamilySpecific TargetActivity (IC50/Ki)Notes
Ion Channels Voltage-Gated Sodium ChannelsVaries by subtypeThis compound blocks these channels, contributing to its neuroprotective effects by reducing excitotoxicity.[1]
Voltage-Gated Calcium ChannelsVaries by subtypeBlockade of these channels also limits pathological ion influx during ischemic events.[1]
Proteases Calpain 1 (CAPN1)Inhibition of calpains can prevent the degradation of key cellular proteins during injury.[2]
Calpain 2 (CAPN2)

Quantitative values for IC50/Ki are not consistently available in the public domain and may require consulting specialized databases or the original patent literature.

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To characterize the effects of this compound on specific voltage-gated ion channels.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and establish a whole-cell recording configuration.

  • Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure currents from the targeted ion channels.

  • This compound Application: Perfuse the cells with a control external solution, followed by solutions containing increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters in the absence and presence of this compound to determine the concentration-response relationship and calculate the IC50.

Protocol 2: In Vitro Calpain Activity Assay

Objective: To determine the inhibitory activity of this compound against calpain 1 and 2.

Methodology:

  • Reagents: Obtain purified recombinant human calpain 1 and 2, and a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

  • Assay Buffer: Prepare a suitable assay buffer containing calcium, as calpains are calcium-activated.

  • Inhibition Assay: In a microplate, combine the calpain enzyme, varying concentrations of this compound (or a known inhibitor as a positive control), and the assay buffer. Incubate for a predetermined time.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Enecadin_Known_Pathway This compound This compound Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Blocks Calpain Calpain 1/2 This compound->Calpain Inhibits Excitotoxicity Reduced Excitotoxicity Na_Channel->Excitotoxicity Ca_Channel->Excitotoxicity Neuroprotection Neuroprotection Calpain->Neuroprotection Excitotoxicity->Neuroprotection

Caption: Known signaling pathways of this compound.

Off_Target_Troubleshooting Start Unexpected Experimental Outcome Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration On_Target_Validation Confirm On-Target Engagement (e.g., Patch-Clamp, Calpain Assay) Start->On_Target_Validation Off_Target_Screening Broad Off-Target Screening (e.g., Kinase Panel, Receptor Panel) Start->Off_Target_Screening Artifact Experimental Artifact Check_Concentration->Artifact Issue Found On_Target_Validation->Off_Target_Screening No/Low Engagement On_Target_Effect Confirmed On-Target Effect On_Target_Validation->On_Target_Effect Engagement Confirmed Off_Target_Effect Identified Off-Target Interaction Off_Target_Screening->Off_Target_Effect

Caption: Troubleshooting workflow for unexpected outcomes.

Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Across Experiments Compound_Integrity Compound Degradation Problem->Compound_Integrity Cell_Variability Cell Culture Inconsistency Problem->Cell_Variability Assay_Drift Assay Performance Variation Problem->Assay_Drift Fresh_Aliquots Use Fresh Aliquots of this compound Compound_Integrity->Fresh_Aliquots Standardize_Cells Standardize Cell Passage and Density Cell_Variability->Standardize_Cells Include_Controls Include Positive/Negative Controls Assay_Drift->Include_Controls

Caption: Logical relationship for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Enecadin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enecadin (also known as NS-7), an investigational neuroprotective agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a neuroprotective agent that functions as a voltage-gated sodium (Na+) and calcium (Ca2+) channel blocker. In the context of ischemic injury, such as a stroke, excessive glutamate release leads to over-activation of neurons (excitotoxicity), causing a massive influx of Na+ and Ca2+. This ionic imbalance triggers a cascade of neurotoxic events, leading to neuronal damage. This compound mitigates this by blocking these channels, thereby reducing the pathological ion influx and preserving neuronal integrity.

Q2: What are the target organs for this compound based on preclinical data?

A2: Preclinical studies in rats have shown that this compound is widely distributed throughout the body following intravenous administration. The highest concentrations were found in the lungs, adrenal glands, kidneys, and thyroid glands. Importantly, for its neuroprotective effects, concentrations in the cerebral cortex, striatum, and cerebellum were found to be 10 to 18 times the plasma concentrations, indicating good blood-brain barrier penetration.[1]

Q3: Has this compound been tested in clinical trials?

A3: Yes, this compound advanced to a Phase II clinical trial, the "Tolerability of this compound (INN) in Acute Ischemic Stroke Trial - TEST" (NCT00331721), to investigate its tolerability in patients with acute ischemic stroke.[2] However, the development was later discontinued.

Troubleshooting Guide for In Vivo this compound Experiments

Issue 1: High variability in neuroprotective outcomes between animals.

  • Possible Cause: Inconsistent timing of drug administration relative to the induced ischemic event. The therapeutic window for neuroprotective agents is often narrow.

  • Troubleshooting Steps:

    • Standardize Administration Time: Ensure that this compound is administered at a precise and consistent time point post-insult across all animals in a study group.

    • Model Consistency: Ensure the surgical procedure for inducing ischemia (e.g., middle cerebral artery occlusion - MCAO) is highly reproducible. Monitor physiological parameters like body temperature and blood pressure, as these can influence stroke severity.

    • Blinding: Implement blinding in your experimental protocol to prevent unconscious bias in handling and assessment.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: The selected dose range may be too narrow or outside the therapeutic window. Saturation of the target channels at the lowest dose or lack of efficacy even at the highest dose can obscure the dose-response curve.

  • Troubleshooting Steps:

    • Pilot Study: Conduct a pilot study with a wider range of doses. Based on in vitro data showing an IC50 of 11.4 µM for inhibiting Na+ influx, you can extrapolate initial dose ranges for your animal model, considering pharmacokinetic data.[3]

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) analysis to determine the plasma and brain concentrations of this compound at different doses in your specific animal model. This can help correlate exposure with efficacy.

    • Allometric Scaling: Use allometric scaling from available data (e.g., from rats) to estimate an appropriate starting dose for other species, though this should be validated with a pilot study.

Issue 3: Observed toxicity or adverse effects in treated animals.

  • Possible Cause: The administered dose is too high, leading to off-target effects or exaggerated pharmacological effects. As a channel blocker, this compound could have effects on cardiovascular or other systems at high concentrations.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to a level that is well-tolerated while still expected to be within the therapeutic range.

    • Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and body temperature, especially during and immediately after drug administration.

    • Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, heart, lungs) to identify any signs of toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in a Rodent Stroke Model

This protocol provides a general framework. Specific parameters should be optimized for your laboratory and animal model.

  • Animal Model: Utilize a validated model of focal cerebral ischemia, such as the transient middle cerebral artery occlusion (tMCAO) model in rats or mice.

  • Grouping:

    • Group 1: Sham-operated + Vehicle control

    • Group 2: tMCAO + Vehicle control

    • Group 3: tMCAO + this compound (Low Dose)

    • Group 4: tMCAO + this compound (Mid Dose)

    • Group 5: tMCAO + this compound (High Dose) (n=6-8 animals per group is recommended for initial studies)

  • Dosage Selection (Example for Rats):

    • Based on the reported intravenous dose of 0.2 mg/kg in rats for pharmacokinetic studies, a dose-range finding study could explore doses such as 0.1, 0.5, and 2.5 mg/kg to assess efficacy and potential toxicity.[1]

  • Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture).

    • Administer the treatment intravenously at a fixed time point after the onset of ischemia (e.g., 1 hour post-MCAO).

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson score).

    • Infarct Volume Measurement: At the study endpoint (e.g., 48 hours), euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.

  • Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (NS-7) in Rats

ParameterValue
Dose 0.2 mg/kg (single intravenous injection)
Target Organs Cerebral cortex, striatum, cerebellum
Brain-to-Plasma Ratio 10-18x
Peak Concentration in Fetal Tissues 1 hour post-administration in pregnant rats
Reference [1]

Table 2: In Vitro Potency of this compound (NS-7)

AssayIC50
Veratridine-induced 22Na+ influx inhibition11.4 µM
Veratridine-induced 45Ca2+ influx inhibition20.0 µM
Veratridine-induced catecholamine secretion inhibition25.8 µM
Reference [3]

Visualizations

Enecadin_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_AMPA_Activation NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA_Activation Na_Ca_Influx ↑ Na+ / Ca2+ Influx (Excitotoxicity) NMDA_AMPA_Activation->Na_Ca_Influx Neuronal_Damage Neuronal Damage / Cell Death Na_Ca_Influx->Neuronal_Damage This compound This compound VGSC_VGCC Voltage-Gated Na+ & Ca2+ Channels This compound->VGSC_VGCC Blocks VGSC_VGCC->Na_Ca_Influx Inhibits

Caption: this compound's mechanism in mitigating ischemic neuronal damage.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., MCAO in rats) Start->Animal_Model Dose_Selection Determine Dose Range (Based on PK & in vitro data) Animal_Model->Dose_Selection Grouping Randomize into Groups (Vehicle, Low, Mid, High Dose) Dose_Selection->Grouping Ischemia_Induction Induce Ischemia Grouping->Ischemia_Induction Treatment Administer this compound or Vehicle Ischemia_Induction->Treatment Assessment Assess Neurological Deficits (24h, 48h) Treatment->Assessment Endpoint Endpoint: Measure Infarct Volume Assessment->Endpoint Analysis Statistical Analysis Endpoint->Analysis Conclusion Determine Optimal Dose Analysis->Conclusion

Caption: Workflow for an in vivo dose optimization study.

Troubleshooting_Logic Problem Unexpected Results? High_Variability High Variability? Problem->High_Variability Yes No_Dose_Response No Dose-Response? Problem->No_Dose_Response Yes Toxicity_Observed Toxicity Observed? Problem->Toxicity_Observed Yes Sol_Variability Check: - Timing of Administration - Model Consistency - Blinding High_Variability->Sol_Variability Sol_Dose Action: - Conduct Pilot with Wider Range - Perform PK Analysis No_Dose_Response->Sol_Dose Sol_Toxicity Action: - Reduce Dose - Monitor Vitals - Histopathology Toxicity_Observed->Sol_Toxicity

Caption: Troubleshooting guide for this compound in vivo studies.

References

How to control for Enecadin's effects on cell health

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of Enecadin on cell health during their experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My cells show reduced viability after this compound treatment, even at low concentrations. How can I determine if this is due to cytotoxicity?

It is crucial to distinguish between cytotoxic effects and other cellular responses to this compound. We recommend performing a dose-response and time-course experiment to assess cell viability using multiple assays.

Recommended Assays:

  • MTT Assay: Measures metabolic activity, which is often correlated with cell viability.[1][2][3][4]

  • LDH Release Assay: Detects lactate dehydrogenase (LDH) released from damaged cells, a marker of cytotoxicity.[5][6][7][8][9]

  • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.

Troubleshooting Unexpected Cell Death:

  • High Concentration: The effective concentration of this compound can vary significantly between cell types. We recommend performing a dose-response curve starting from a low nanomolar range.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1% and that a vehicle-only control is included in your experiments.

  • Contamination: Regularly check cell cultures for any signs of contamination.

Table 1: Representative Data for this compound's Effect on Cell Viability

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100%5%
0.198%6%
195%8%
1070%25%
5040%60%
10015%85%

2. I suspect this compound is inducing apoptosis in my cell line. How can I confirm this?

This compound's mechanism of action, involving the blockage of calcium channels and inhibition of calpains, can potentially trigger apoptotic pathways.[10][11] To confirm apoptosis, we recommend using assays that detect key apoptotic markers.

Recommended Assay:

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

  • Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.

  • Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugate and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

3. How does this compound's mechanism of action as a sodium and calcium channel blocker, and a calpain inhibitor, lead to potential effects on cell health?

This compound's multifaceted mechanism of action can significantly impact cellular signaling and homeostasis.

  • Sodium and Calcium Channel Blockade: By blocking voltage-gated sodium and calcium channels, this compound can disrupt the normal flux of these ions across the cell membrane.[16][17][18] This can interfere with numerous cellular processes that are dependent on sodium and calcium signaling. The Na+/Ca2+ exchanger is a key molecule that links sodium and calcium signaling pathways.[19][20][21]

  • Calpain Inhibition: Calpains are calcium-activated proteases involved in various cellular functions, including apoptosis.[10][22][23][24][25] By inhibiting calpains, this compound can modulate apoptotic pathways. However, prolonged or excessive inhibition may lead to unintended cellular stress.

  • Intracellular Calcium Overload: Disruption of calcium homeostasis can lead to intracellular calcium overload, which is a known trigger for apoptosis and other forms of cell death.[11][26][27][28][29]

4. What are the key signaling pathways I should be aware of when working with this compound?

Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results and troubleshooting potential issues.

Key Signaling Pathways:

  • Intracellular Calcium Signaling: this compound directly interferes with this pathway by blocking calcium channels. This can affect downstream signaling cascades that regulate a wide range of cellular functions including proliferation, differentiation, and apoptosis.[30][31][32][33]

  • Calpain-Mediated Apoptosis: As a calpain inhibitor, this compound can directly influence this apoptotic pathway. Calpains can cleave various substrates, including caspases and Bcl-2 family proteins, to initiate apoptosis.[10][23][24][25]

Diagram of this compound's Potential Impact on Cellular Signaling:

Enecadin_Signaling_Impact This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Calpain Calpain This compound->Calpain Inhibits Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cell_Health Altered Cell Health Na_Influx->Cell_Health Intracellular_Ca Intracellular Ca2+ Ca_Influx->Intracellular_Ca Calpain_Activation Calpain Activation Intracellular_Ca->Calpain_Activation Apoptosis Apoptosis Calpain_Activation->Apoptosis Apoptosis->Cell_Health

Caption: this compound's inhibitory effects on key cellular components.

5. How can I design my experiments to minimize and control for this compound's off-target effects?

A well-designed experimental workflow is essential for obtaining reliable and reproducible data when working with a compound that has multiple targets like this compound.

Experimental Workflow for Controlling this compound's Effects:

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. Dose-Response & Time-Course Start->Dose_Response Viability_Assays 2. Assess Cell Viability (MTT, LDH) Dose_Response->Viability_Assays Apoptosis_Assay 3. Assess Apoptosis (Annexin V/PI) Viability_Assays->Apoptosis_Assay Mechanism_Assays 4. Mechanism-Specific Assays (e.g., Calcium Imaging, Western Blot for Apoptosis Markers) Apoptosis_Assay->Mechanism_Assays Data_Analysis 5. Data Analysis & Interpretation Mechanism_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A stepwise workflow for characterizing this compound's effects.

Key Considerations for Experimental Design:

  • Appropriate Controls: Always include untreated, vehicle-only, and positive controls in your experiments.

  • Orthogonal Assays: Use multiple assays that measure different aspects of cell health to confirm your findings.

  • Cell Line Specificity: Be aware that the effects of this compound can be highly dependent on the cell line being used. It is advisable to test your hypotheses in more than one cell line.

  • Data Normalization: Properly normalize your data to the appropriate controls to ensure accurate interpretation.

References

Enecadin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Enecadin, a neuroprotective agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational neuroprotective agent that functions by blocking voltage-gated sodium and calcium channels. This action is crucial in preventing the excessive influx of ions into neurons, a key process in excitotoxicity following ischemic events like stroke.

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted after the termination of a Phase II clinical trial for acute ischemic stroke.[1] While the specific reasons for termination are not publicly detailed, such decisions in drug development can stem from a variety of factors including, but not limited to, insufficient efficacy, safety concerns, or strategic business decisions.

Q3: What are the common sources of experimental variability when working with channel blockers like this compound?

A3: Experimental variability with channel blockers can arise from several factors:

  • Cell line instability: Variations in the expression levels of target ion channels across cell passages.

  • Assay conditions: Minor fluctuations in temperature, pH, or ion concentrations in buffer solutions.

  • Compound stability: Degradation of the compound in solution over time.

  • Equipment calibration: Inconsistencies in automated patch-clamp or fluorescence imaging systems.

Q4: How can I ensure the reproducibility of my in vitro experiments with this compound?

A4: To enhance reproducibility, it is recommended to:

  • Use a consistent and low passage number of your chosen cell line.

  • Prepare fresh solutions of this compound for each experiment.

  • Strictly adhere to a standardized experimental protocol.

  • Regularly calibrate all laboratory equipment.

  • Include positive and negative controls in every assay plate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability in IC50 Values 1. Inconsistent cell seeding density.2. Edge effects in the assay plate.3. Pipetting errors during compound dilution.1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the assay plate or fill them with a buffer.3. Use calibrated pipettes and a standardized dilution protocol.
Inconsistent Blockade of Sodium/Calcium Channels 1. Fluctuation in the resting membrane potential of cells.2. State-dependent binding of this compound (e.g., preference for open or inactivated state).3. Presence of interfering substances in the assay medium.1. Monitor and control the health and resting potential of the cells.2. Design voltage protocols to consistently hold the channels in a specific state before applying the compound.3. Use a serum-free medium during the assay to avoid non-specific binding.
Low Potency Compared to Published Data (Hypothetical) 1. Incorrect salt form or purity of the this compound sample.2. Suboptimal assay conditions for detecting channel blockade.3. Cell line expressing a different splice variant or subunit of the target channel.1. Verify the identity and purity of your compound using analytical methods.2. Optimize the voltage protocol and recording solutions for your specific cell line.3. Confirm the molecular identity of the ion channels expressed in your cell line via sequencing or western blotting.

Experimental Protocols

Below are representative protocols for key experiments involving a neuroprotective agent like this compound.

In Vitro Neuroprotection Assay

Objective: To determine the concentration-dependent neuroprotective effect of this compound against excitotoxicity in a neuronal cell line.

Methodology:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or a primary cortical neuron culture) in 96-well plates and allow them to adhere and differentiate for 48-72 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in the assay medium to the final desired concentrations.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Induction of Excitotoxicity: Introduce an excitotoxic agent (e.g., glutamate or NMDA) to the wells, with and without this compound. Include a vehicle control group (no this compound, no excitotoxin) and a positive control group (excitotoxin only).

  • Incubation: Incubate the plates for 24 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the concentration-response curve to determine the EC50 of this compound's neuroprotective effect.

Electrophysiology Assay for Ion Channel Blockade

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium or calcium channels.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target ion channel (e.g., HEK293 cells expressing Nav1.7 or Cav1.2).

  • Recording Setup: Utilize an automated patch-clamp system or a manual patch-clamp rig.

  • Voltage Protocol:

    • For sodium channels, use a voltage step protocol to elicit channel opening from a hyperpolarized holding potential (e.g., -100 mV) to a depolarizing test pulse (e.g., -10 mV).

    • For calcium channels, a similar protocol can be used, with adjustments to the holding and test potentials based on the specific channel subtype.

  • Compound Application: After establishing a stable baseline recording of the ionic current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the peak inward current at each concentration after it has reached a steady-state effect.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in Neuroprotection

Enecadin_Mechanism cluster_0 Ischemic Event cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release NMDA_Receptor NMDA Receptor Activation Glutamate Release->NMDA_Receptor Na_Influx Na+ Influx NMDA_Receptor->Na_Influx VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx VGSC Voltage-Gated Na+ Channel VGSC->Na_Influx Depolarization Depolarization Depolarization->VGCC Depolarization->VGSC Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Na_Influx->Depolarization This compound This compound This compound->VGCC This compound->VGSC

Caption: Mechanism of this compound in preventing excitotoxicity.

Experimental Workflow for In Vitro Screening

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (96-well plate) start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep pre_incubation Pre-incubate Cells with this compound (1 hr) compound_prep->pre_incubation excitotoxin Add Excitotoxic Agent (e.g., Glutamate) pre_incubation->excitotoxin incubation_24h Incubate for 24 hours excitotoxin->incubation_24h viability_assay Assess Cell Viability (e.g., MTT Assay) incubation_24h->viability_assay data_analysis Data Analysis (EC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro neuroprotection screening.

References

Enecadin Neuroprotection Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Enecadin in neuroprotection assays. Given that this compound is a novel investigational compound, this guide also addresses general challenges and sources of variability common to neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are highly variable between experiments. What are the common causes and how can I mitigate this?

High variability in cell-based assays is a frequent challenge.[1][2] Several factors can contribute to this:

  • Cell Culture Conditions: Inconsistent cell density at the time of plating, variations in passage number, and fluctuations in incubator conditions (CO2, temperature, humidity) can all lead to variable results.[2] It's crucial to use cells within a consistent passage range and to standardize seeding density and incubation times for every experiment.

  • Reagent Preparation: Improperly dissolved or stored this compound can lead to inconsistent concentrations. Ensure the compound is fully solubilized and stored according to the manufacturer's instructions.

  • Assay Procedure: Minor variations in incubation times with the compound or assay reagents (e.g., MTT, MTS) can introduce variability. Using multichannel pipettes and having a consistent workflow can help.[1]

Q2: I am not observing a clear dose-dependent neuroprotective effect with this compound. What could be the reason?

The absence of a classic sigmoidal dose-response curve can be due to several factors:[3][4]

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low. A broad range of concentrations (e.g., logarithmic dilutions) should be tested initially to identify the optimal range.

  • Compound Cytotoxicity: At higher concentrations, this compound itself might be toxic to the cells, masking any neuroprotective effects.[5] This can lead to a bell-shaped or non-linear dose-response curve. It is advisable to first perform a cytotoxicity assay of this compound on healthy, unstressed cells.

  • Assay Window: The timing of the viability assessment after the induced injury is critical. The protective effect of a compound might be more pronounced at earlier or later time points.

Q3: this compound appears to be cytotoxic at higher concentrations in my neuroprotection assay. How should I interpret this?

This is a common observation for many compounds.[5][6][7] It is important to distinguish between cytotoxicity and the lack of a protective effect.

  • Establish a Therapeutic Window: First, determine the toxicity profile of this compound on your specific cell model under normal conditions (without the neurotoxic insult). This will help you establish a non-toxic concentration range for your neuroprotection experiments.

  • Data Interpretation: When a compound shows protection at lower doses and toxicity at higher doses, the "therapeutic window" is the range of concentrations where the protective effect is observed without significant toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in viability assay - Contamination of cell culture (e.g., mycoplasma).- Assay reagent instability or improper preparation.- Routinely test cell cultures for mycoplasma contamination.[2]- Prepare fresh assay reagents for each experiment and protect them from light.
No significant neuroprotection observed - this compound may not be effective in the chosen in vitro model.- The induced injury (e.g., OGD duration) is too severe.- Test this compound in different neurotoxicity models (e.g., chemical induction, oxidative stress).- Optimize the severity of the insult to achieve a consistent level of cell death (e.g., 50-70%) in the control group.
Precipitation of this compound in culture medium - Poor solubility of the compound.- Check the recommended solvent and final concentration. Consider using a different solvent or a lower concentration.
Inconsistent results across wells of the same plate ("Edge Effect") - Uneven temperature or gas exchange across the plate.- Evaporation from wells on the edge of the plate.- Use a water pan in the incubator to maintain humidity.- Avoid using the outer wells of the plate for experimental conditions; fill them with sterile medium instead.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

This protocol describes a common in vitro model to screen for neuroprotective compounds against ischemic injury.[8][9][10]

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate vehicle. Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control and incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Induction of OGD:

    • Wash the cells with a glucose-free balanced salt solution (BSS).[10]

    • Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2).[8][11]

    • Incubate for a duration known to induce significant but not complete cell death (e.g., 4 hours).

  • Reoxygenation: Remove the plate from the hypoxic chamber, replace the OGD buffer with regular culture medium containing the respective concentrations of this compound or vehicle, and return to a normoxic incubator (95% air, 5% CO2).

  • Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation with MTT: Add 10 µL of the MTT stock solution to each well (containing 100 µL of medium) and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation

The following table provides an example of how to present quantitative data from a neuroprotection assay with this compound.

Treatment Group This compound Conc. (µM) Cell Viability (% of Normoxia Control) Standard Deviation
Normoxia Control0100%± 5.2%
OGD + Vehicle045.3%± 6.8%
OGD + this compound0.152.1%± 7.1%
OGD + this compound168.7%± 5.9%
OGD + this compound1085.4%± 4.5%
OGD + this compound10060.2%± 8.3%

Mandatory Visualization

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.

start Start: Neuronal Cell Culture plate_cells Plate cells in 96-well plates start->plate_cells compound_prep Prepare this compound serial dilutions plate_cells->compound_prep pretreatment Pre-treat cells with this compound compound_prep->pretreatment ogd Induce injury (e.g., Oxygen-Glucose Deprivation) pretreatment->ogd reoxygenation Reoxygenation and recovery ogd->reoxygenation viability_assay Perform cell viability assay (e.g., MTT) reoxygenation->viability_assay data_analysis Data analysis and dose-response curve generation viability_assay->data_analysis end End: Determine EC50 data_analysis->end

Caption: Experimental workflow for screening neuroprotective compounds.

References

Enecadin solution storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Enecadin solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues that may arise during the storage, handling, and experimental application of this compound.

Storage and Handling FAQs

  • Q1: How should lyophilized this compound be stored?

    • Lyophilized this compound should be stored at -20°C in a desiccated environment. Under these conditions, it is stable for up to 36 months.[1]

  • Q2: What is the recommended storage condition for this compound solution?

    • This compound solution should be stored at -20°C and is recommended for use within one month to maintain its potency.[1] For longer-term storage, it is advised to store the stock solution at -80°C, which can extend its usability to six months.[2]

  • Q3: Is it acceptable to repeatedly freeze and thaw the this compound solution?

    • No, it is highly recommended to aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] This practice helps to prevent degradation of the compound and ensures consistent performance in your experiments.

  • Q4: What is the recommended solvent for reconstituting this compound?

    • This compound is soluble in DMSO at a concentration of ≥ 50 mg/mL.[2]

  • Q5: The reconstituted this compound solution appears to have precipitated. What should I do?

    • To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Always ensure the solution is clear before use.

Experimental Troubleshooting Guide

  • Q1: I am not observing the expected neuroprotective effect in my in vitro ischemia model. What could be the reason?

    • Incorrect Concentration: Ensure you are using the optimal concentration of this compound. It is advisable to perform a dose-response curve to determine the most effective concentration for your specific cell type and experimental conditions.

    • Degraded this compound: The neuroprotective activity can be compromised if the solution has been stored improperly or subjected to multiple freeze-thaw cycles. Use a fresh aliquot or a newly prepared solution.

    • Timing of Administration: The therapeutic window for neuroprotective agents is often narrow. The timing of this compound administration in relation to the ischemic insult is critical. Consider optimizing the time point of treatment (pre-treatment, co-treatment, or post-treatment).

    • Cell Health: Ensure your neuronal cultures are healthy and viable before inducing ischemia. Unhealthy cells may not respond appropriately to the treatment.

    • Severity of Ischemia: The duration and severity of the oxygen-glucose deprivation (OGD) can significantly impact the outcome. If the ischemic insult is too severe, even an effective neuroprotective agent may not be able to rescue the cells. Consider titrating the duration of OGD.

  • Q2: I am observing cytotoxicity after applying this compound to my cell cultures. What should I do?

    • Solvent Toxicity: If you are using a DMSO stock solution, ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.

    • High Concentration of this compound: While this compound is a neuroprotective agent, excessively high concentrations may induce off-target effects or cytotoxicity. Perform a toxicity assay to determine the safe concentration range for your cells.

  • Q3: The results of my experiments with this compound are inconsistent. What are the possible causes?

    • Inconsistent Aliquoting: If aliquots are not prepared and stored uniformly, there can be variations in the concentration and stability of this compound between experiments.

    • Variability in Cell Culture: Differences in cell passage number, seeding density, and overall health can contribute to experimental variability. Maintain consistent cell culture practices.

    • Inconsistent OGD Conditions: Ensure that the conditions for inducing ischemia (e.g., oxygen levels, glucose concentration, duration) are precisely controlled and reproducible across experiments.

Quantitative Data Summary

ParameterLyophilized this compoundThis compound SolutionThis compound Stock Solution (DMSO)
Storage Temperature -20°C-20°C-20°C or -80°C
Stability 36 months1 month1 month at -20°C, 6 months at -80°C
Recommended Solvent DMSON/ADMSO
Solubility ≥ 50 mg/mL in DMSON/A≥ 50 mg/mL

Experimental Protocols

Protocol: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol describes a general method for assessing the neuroprotective effects of this compound in a neuronal cell culture model of ischemic stroke.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Appropriate cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Glucose-free culture medium

  • Hypoxia chamber or incubator capable of regulating O2 and CO2 levels

  • Reagents for cell viability/cytotoxicity assays (e.g., MTT, LDH assay kit)

2. Methods:

  • Cell Culture:

    • Culture neuronal cells in their recommended growth medium in a standard incubator (37°C, 5% CO2).

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a suitable density and allow them to adhere and grow for 24-48 hours.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

    • Administer the this compound solution or vehicle control to the cells at your chosen time point (e.g., 1 hour before OGD).

  • Oxygen-Glucose Deprivation (OGD):

    • After the pre-treatment period, remove the culture medium from all wells.

    • Wash the cells once with glucose-free medium.

    • Add glucose-free medium to all wells. For the normoxia control group, use the regular glucose-containing medium.

    • Place the culture plates in a hypoxia chamber with a controlled atmosphere (e.g., 94.7% N2, 5% CO2, 0.3% O2). The normoxia control plate should be returned to the standard incubator.[3]

    • Incubate the plates for a predetermined duration to induce ischemic injury (e.g., 2-6 hours, this needs to be optimized for your cell type).

  • Reperfusion:

    • After the OGD period, remove the plates from the hypoxia chamber.

    • Remove the glucose-free medium and replace it with fresh, glucose-containing culture medium (with or without this compound, depending on your experimental design).

    • Return the plates to the standard incubator and incubate for a further period (e.g., 24 hours) to simulate reperfusion.

  • Assessment of Neuroprotection:

    • After the reperfusion period, assess cell viability and/or cytotoxicity using standard assays such as the MTT assay (for cell viability) or LDH assay (for cytotoxicity).[3]

    • Compare the results from the this compound-treated groups with the vehicle-treated OGD group and the normoxia control group to determine the neuroprotective effect of this compound.

Visualizations

G lyophilized lyophilized reconstitute reconstitute lyophilized->reconstitute Preparation aliquot aliquot reconstitute->aliquot warm_sonicate warm_sonicate reconstitute->warm_sonicate stock_solution stock_solution aliquot->stock_solution Store avoid_freeze_thaw avoid_freeze_thaw aliquot->avoid_freeze_thaw solution solution stock_solution->solution Prepare working solution

Caption: Hypothesized signaling cascade of this compound for neuroprotection.

References

Mitigating potential cytotoxicity of Enecadin vehicle (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dimethyl Sulfoxide (DMSO) as a vehicle for the investigational neuroprotective agent, Enecadin. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to DMSO cytotoxicity and offer solutions to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving this compound in cell culture experiments?

A1: It is crucial to use the lowest possible concentration of DMSO that maintains this compound solubility and does not impact cell viability. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many cell lines tolerating up to 1%.[1][2] However, primary cells and some sensitive cell lines may exhibit toxicity at concentrations as low as 0.1%.[1] It is strongly recommended to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is ≥ 50 mg/mL (139.88 mM).[3] This high solubility allows for the preparation of concentrated stock solutions, which is essential for minimizing the final DMSO concentration in the cell culture medium.

Q3: My this compound solution, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue for hydrophobic compounds.[4] Here are several troubleshooting steps:

  • Increase the final DMSO concentration slightly: While aiming for the lowest concentration, a marginal increase (e.g., from 0.1% to 0.2%) might be sufficient to maintain solubility without inducing significant cytotoxicity. Always validate the new concentration with a vehicle control.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of medium, try adding it dropwise while gently vortexing or stirring the medium.[1] This can help to disperse the compound more effectively.

  • Prepare an intermediate dilution: Dilute the DMSO stock in a smaller volume of medium first, and then add this intermediate solution to the final culture volume.

  • Consider alternative solvents or formulations: If precipitation persists, exploring other solvents or formulation strategies may be necessary, although this would require extensive validation.[5]

Q4: My vehicle control (DMSO alone) is showing cytotoxicity. How should I interpret my results?

A4: If your vehicle control exhibits significant cytotoxicity, it indicates that the concentration of DMSO used is toxic to your cells. This can confound the interpretation of your this compound treatment results.[6]

  • Primary Action: The immediate step is to lower the DMSO concentration. You will need to re-optimize your experiment with a lower final DMSO percentage. This may involve preparing a more concentrated stock of this compound.

  • Data Interpretation: If the cytotoxicity in the vehicle control is minimal but statistically significant, you can still assess the specific effect of this compound by comparing the results of the this compound-treated group to the vehicle control group, rather than to the untreated cells. However, the ideal scenario is to have a non-toxic vehicle control.[7][8]

Q5: How can I determine the optimal, non-toxic concentration of DMSO for my specific cell line?

A5: The best approach is to perform a dose-response curve for DMSO on your cell line. This involves treating the cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%) for the intended duration of your experiment. Cell viability can then be assessed using a standard cytotoxicity assay, such as the MTT or Trypan Blue exclusion assay. The highest concentration of DMSO that does not cause a significant decrease in cell viability should be selected as the maximum allowable concentration for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Reduced cell viability in both this compound-treated and vehicle control groups. DMSO concentration is too high, causing cytotoxicity.1. Lower the final DMSO concentration in the culture medium. 2. Prepare a more concentrated stock solution of this compound to allow for a smaller volume of DMSO to be added. 3. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line.
Precipitate forms in the culture medium upon addition of this compound-DMSO stock. The aqueous solubility of this compound is exceeded.1. Add the DMSO stock to the medium dropwise while stirring.[1] 2. Slightly increase the final DMSO concentration (ensure it remains below the cytotoxic threshold). 3. Prepare an intermediate dilution in a smaller volume of medium before adding to the final culture.
Inconsistent results between experiments. 1. Variability in final DMSO concentration. 2. Incomplete dissolution of this compound stock. 3. Cell passage number and health.1. Ensure precise and consistent pipetting of the DMSO stock. 2. Vortex the this compound stock solution thoroughly before each use. 3. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment.
No observable effect of this compound. 1. this compound concentration is too low. 2. Degradation of this compound. 3. DMSO interfering with this compound's mechanism of action.1. Increase the concentration of this compound, ensuring the final DMSO concentration remains non-toxic. 2. Prepare fresh stock solutions of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. While unlikely at low concentrations, consider this possibility and consult relevant literature. Ensure your vehicle control is robust.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Maximum Final DMSO ConcentrationNotes
Most immortalized cell lines0.5% (v/v)Some robust lines may tolerate up to 1%.[1][2]
Primary cells≤ 0.1% (v/v)Highly sensitive to solvent-induced toxicity.[1]
Sensitive cell lines≤ 0.1% (v/v)A preliminary toxicity assessment is critical.

Table 2: this compound Solubility

SolventSolubilityMolar Concentration
DMSO≥ 50 mg/mL139.88 mM[3]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated DMSO Concentration

This protocol outlines the use of the MTT assay to determine the highest non-toxic concentration of DMSO for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 2%. Also, prepare a "medium only" control.

  • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different DMSO concentrations. Include a "cells with medium only" (no DMSO) control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the "cells with medium only" control. The highest concentration of DMSO that does not significantly reduce cell viability is the maximum tolerated concentration.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This is a quick method to assess cell viability based on the principle that live cells with intact membranes exclude the dye, while dead cells do not.[10]

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest and resuspend cells to be counted.

  • In a small tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated this compound stock in DMSO (e.g., 100 mM) treat_cells Treat cells with this compound (final DMSO < max tolerated conc.) prep_stock->treat_cells det_dmso_tox Determine max tolerated DMSO concentration for cell line det_dmso_tox->treat_cells assay Perform cell-based assay (e.g., viability, signaling) treat_cells->assay controls Include controls: - Untreated - Vehicle (DMSO only) controls->assay interpret Interpret results: Compare this compound treatment to vehicle control assay->interpret signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus vgcc Voltage-Gated Ca2+ Channel ca_ion Ca2+ vgcc->ca_ion Ca2+ influx This compound This compound This compound->vgcc pkc PKC ca_ion->pkc activates raf Raf pkc->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription activates gene_exp Changes in Gene Expression transcription->gene_exp troubleshooting_logic start High cytotoxicity in vehicle control? lower_dmso Lower final DMSO concentration start->lower_dmso Yes check_solubility Precipitate observed? start->check_solubility No retest Re-run DMSO toxicity assay lower_dmso->retest retest->start proceed Proceed with experiment check_solubility->proceed No modify_dilution Modify dilution technique check_solubility->modify_dilution Yes modify_dilution->proceed

References

Interpreting electrophysiology data with Enecadin application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Enecadin Technical Support Center. This resource provides answers to frequently asked questions (FAQs) and in-depth troubleshooting guides to help you interpret your electrophysiology data effectively.

Frequently Asked Questions (FAQs)

Q1: What data formats can I import into this compound?

A: this compound is designed for broad compatibility with common electrophysiology data formats. It natively supports:

  • Axon Binary File Format (.abf)

  • HEKA PatchMaster (.dat)

  • Plexon (.plx, .pl2)

  • Neurodata Without Borders (.nwb)

  • European Data Format (.edf)

  • Comma-Separated Values (.csv) and Text (.txt) for raw traces.

If your format is not listed, please use the universal import wizard for custom ASCII or binary files.

Q2: My imported signal has a slow, rolling baseline. How can I correct this?

A: This phenomenon is known as baseline drift and is common in electrophysiological recordings.[1] To correct this in this compound, navigate to the Preprocessing module and select Baseline Correction. You have several options:

  • Polynomial Subtraction: Fits a low-order polynomial to the data and subtracts it. This is effective for slow, non-linear drifts.

  • Running Average Subtraction: Subtracts a moving average from the signal, which is useful for correcting faster fluctuations. Ensure you apply this correction before performing spike detection or event analysis for accurate results.

Q3: What is the difference between Local Field Potentials (LFP) and spiking activity?

A: Spiking activity (or multi-unit activity) represents the action potentials, which are the outputs of neurons within approximately 50-350 μm of the electrode tip.[2] To isolate spikes, you typically high-pass filter the raw signal (e.g., >300 Hz).[3] In contrast, the Local Field Potential (LFP) reflects the summed synaptic inputs and other slower ionic processes within a broader area of tissue.[2] To obtain the LFP, you low-pass filter the signal (e.g., <300 Hz).[2]

Q4: How do I identify and remove 50/60 Hz power line noise?

A: Power line noise is a common artifact appearing as a persistent, high-amplitude oscillation.[4] In this compound's Preprocessing -> Filtering module, you can apply a Notch Filter . Set the filter frequency to either 50 Hz or 60 Hz, depending on your geographical location.[5] It is also recommended to apply this filter to the harmonics (e.g., 120 Hz, 180 Hz for a 60 Hz system) if they are present in your signal. For a more detailed guide, see the Troubleshooting section below.

Q5: What do the different spike sorting quality metrics in the validation report mean?

A: After performing spike sorting, this compound generates a validation report with several key metrics to help you assess the quality of your putative single units. These metrics are crucial for ensuring that a cluster of waveforms truly represents a single neuron.[6] Refer to the "Spike Sorting Quality Metrics" table in the Troubleshooting section for a detailed breakdown.

Troubleshooting Guides

Guide 1: Diagnosing and Removing Electrical Noise and Artifacts

Q: My recording is extremely noisy and I can't see any clear signals. What should I do first?

A: The most common cause of overwhelming, wide-band noise is an improper ground or reference connection.[4] Before attempting software corrections, verify your physical setup. A poor ground connection can cause the electrode to act as an antenna, picking up environmental noise.[4] If the hardware is secure, proceed with the software-based troubleshooting workflow below.

start Start: Noisy Recording check_spectrum 1. View Power Spectrum in this compound start->check_spectrum is_hum Sharp peak at 50/60 Hz? check_spectrum->is_hum is_drift Excess power at <1 Hz? is_hum->is_drift No apply_notch 2. Apply Notch Filter at 50/60 Hz and its harmonics is_hum->apply_notch Yes is_movement Sudden, large amplitude 'jumps' in signal? is_drift->is_movement No apply_hpf 2. Apply High-Pass Filter (e.g., 0.5 - 1 Hz cutoff) is_drift->apply_hpf Yes apply_artifact_reject 2. Use 'Artifact Rejection' tool to exclude segments with high variance is_movement->apply_artifact_reject Yes end_clean End: Cleaned Data is_movement->end_clean No apply_notch->is_drift apply_hpf->is_movement apply_artifact_reject->end_clean end_other Noise persists. Consider physical sources (grounding, shielding) end_clean->end_other If noise remains cluster_pathway Hypothetical Drug Action Pathway cluster_this compound Measured in this compound Drug Drug X (Agonist) Receptor Metabotropic Receptor Drug->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger 2nd Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel K+ Channel Phosphorylation Second_Messenger->Ion_Channel Conductance Decreased K+ Conductance Ion_Channel->Conductance Membrane_Potential Membrane Depolarization Conductance->Membrane_Potential Firing_Rate Increased Spike Firing Rate Membrane_Potential->Firing_Rate Enecadin_Output Spike Rate Analysis shows a significant increase in 'Unit 1' firing post-drug. Firing_Rate->Enecadin_Output

References

Validation & Comparative

Comparative Analysis of Enecadin and Other Calcium Channel Blockers in the Management of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Ischemic events, characterized by restricted blood flow and subsequent oxygen deprivation to tissues, represent a significant area of unmet medical need. The resulting cellular damage is a key contributor to the pathophysiology of conditions such as stroke and myocardial infarction. Calcium channel blockers (CCBs) have long been a cornerstone in the therapeutic arsenal against ischemic damage due to their ability to modulate calcium influx, a critical step in the ischemic cascade. This guide provides a comparative overview of Enecadin, an investigational dual sodium and calcium channel blocker, against established classes of calcium channel blockers—phenylalkylamines, benzothiazepines, and dihydropyridines—in the context of ischemia, with a focus on preclinical experimental data.

Introduction to Calcium Channel Blockers and Ischemia

Ischemia triggers a cascade of detrimental cellular events, including energy failure and depolarization of neuronal and muscle cells. This leads to an excessive influx of calcium ions (Ca2+) into the cells, activating various downstream pathways that result in cell death.[1] Calcium channel blockers exert their protective effects by inhibiting the influx of calcium through voltage-gated calcium channels, thereby mitigating the downstream damaging effects.[1]

The major classes of L-type calcium channel blockers are:

  • Phenylalkylamines (e.g., Verapamil): These agents are relatively selective for the myocardium, reducing heart rate and contractility, which decreases myocardial oxygen demand.[2]

  • Benzothiazepines (e.g., Diltiazem): This class has an intermediate profile, affecting both cardiac and vascular smooth muscle.[2]

  • Dihydropyridines (e.g., Nimodipine): These are most selective for vascular smooth muscle, leading to vasodilation and increased blood flow.[2]

This compound (NS-7) is an investigational compound that distinguishes itself by blocking both voltage-gated sodium and calcium channels. This dual mechanism was hypothesized to offer enhanced neuroprotection by targeting multiple pathways involved in ischemic injury.[3] Although its clinical development for acute ischemic stroke was discontinued, its preclinical profile provides valuable insights for future drug development.[3]

Preclinical Efficacy in Ischemic Stroke Models

Direct comparative preclinical studies of this compound against other calcium channel blockers are not available in published literature. However, by examining data from studies using similar animal models of focal cerebral ischemia (Middle Cerebral Artery Occlusion - MCAO), we can draw indirect comparisons of their neuroprotective potential.

Quantitative Data on Infarct Volume Reduction

The following table summarizes the reported efficacy of this compound and representative drugs from other calcium channel blocker classes in reducing infarct volume in rodent models of MCAO.

Drug ClassCompoundAnimal ModelIschemia DurationTreatment TimingDosageRoute of AdministrationReported Infarct Volume ReductionCitation
Dual Na+/Ca2+ Channel Blocker This compound (NS-7)Rat75 min30 min post-MCAO0.5 mg/kgIntravenous37% (Total), 47.8% (Cortical), 21.5% (Striatal)[4]
Phenylalkylamine VerapamilMouse60 minImmediately post-reperfusionNot specifiedIntra-arterialSignificant decrease (exact % not provided)[4][5]
Benzothiazepine DiltiazemRatGlobal Ischemia7 days pre-ischemia5 mg/kg/dayNot specifiedSignificant reduction (from 56.6% to below 20%)
Dihydropyridine NimodipineRatTransient MCAoImmediately post-occlusion1 µg/kg/minIntravenousAttenuated post-ischemic increase of tissue water content[3]

Note: The experimental models and methodologies across these studies are not identical, which limits direct comparison. The data for diltiazem is from a global ischemia model, which differs from the focal ischemia model used for the other compounds.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.

This compound (NS-7) in a Rat Model of Transient Focal Ischemia[4]
  • Animal Model: Male rats.

  • Ischemia Induction: 75-minute reversible occlusion of the middle cerebral artery (MCAo) using a nylon filament.

  • Treatment Group: this compound (0.5 mg/kg) was infused intravenously over 3 minutes, starting 30 minutes after the onset of MCAo.

  • Control Group: Received a 0.9% NaCl solution intravenously.

  • Outcome Measures: Neurological tests and infarct volume analysis were performed 72 hours after ischemia. Infarct size was determined by staining brain sections.

Verapamil in a Mouse Model of Transient Focal Ischemia[4][5]
  • Animal Model: C57/Bl6 mice.

  • Ischemia Induction: 60-minute transient MCAo.

  • Treatment Group: Verapamil was administered intra-arterially immediately after recanalization (reperfusion).

  • Control Group: Received a vehicle control intra-arterially.

  • Outcome Measures: Infarct volume, astrogliosis, cellular apoptosis, neuronal survival, and functional outcome were assessed over seven days.

Diltiazem in a Rat Model of Global Cerebral Ischemia
  • Animal Model: Rats.

  • Ischemia Induction: Global cerebral ischemia/reperfusion was induced.

  • Treatment Group: Diltiazem (5 mg/kg/day) was administered for 7 days before the induction of ischemia.

  • Control Group: An untreated ischemia/reperfusion group.

  • Outcome Measures: Infarct size was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Nimodipine in a Rat Model of Transient Focal Ischemia[3]
  • Animal Model: Rats.

  • Ischemia Induction: 3-hour transient unilateral MCAo.

  • Treatment Group: Nimodipine (1 µg/kg/min) was administered intravenously for 30 minutes immediately after the 3-hour occlusion period.

  • Outcome Measures: 45Ca accumulation, brain edema (tissue water content), and mortality were assessed.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ischemic Injury and Calcium Channel Blocker Intervention

Ischemic_Cascade Ischemia Ischemia (Reduced Blood Flow) Energy_Failure ATP Depletion Energy Failure Ischemia->Energy_Failure Depolarization Membrane Depolarization Energy_Failure->Depolarization Na_Influx Na+ Influx Depolarization->Na_Influx Ca_Influx Ca2+ Influx (Voltage-gated Ca2+ channels) Depolarization->Ca_Influx Na_Influx->Ca_Influx Further Depolarization Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Ca_Influx->Cell_Death Activates proteases, lipases, endonucleases This compound This compound This compound->Na_Influx Blocks This compound->Ca_Influx Blocks CCBs Other CCBs (Verapamil, Diltiazem, Nimodipine) CCBs->Ca_Influx Blocks Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) MCAO Middle Cerebral Artery Occlusion (MCAO) - Transient or Permanent Animal_Model->MCAO Treatment Drug Administration - this compound or other CCB - Vehicle Control MCAO->Treatment Reperfusion Reperfusion (for transient models) Treatment->Reperfusion Assessment Outcome Assessment Reperfusion->Assessment Infarct Infarct Volume Measurement (e.g., TTC Staining) Assessment->Infarct Neurobehavioral Neurobehavioral Tests Assessment->Neurobehavioral Histology Histological Analysis Assessment->Histology

References

Validating the Neuroprotective Effects of Enecadin (NS-7): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent Enecadin (NS-7) with two other notable compounds, Edaravone and Riluzole. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to aid in the evaluation of their therapeutic potential in the context of ischemic stroke.

This compound (NS-7) is an investigational neuroprotective drug that was developed for the treatment of cerebral infarction. Its primary mechanism of action is the blockade of voltage-gated sodium and calcium channels, which play a critical role in the excitotoxic cascade following an ischemic event. By inhibiting the excessive influx of these ions into neurons, this compound aims to reduce subsequent neuronal damage and death.[1] This guide places this compound in context with Edaravone, a free radical scavenger approved for stroke treatment in Japan, and Riluzole, a glutamate release inhibitor with a more complex mechanism of action.

Comparative Efficacy in Preclinical Stroke Models

The neuroprotective efficacy of this compound, Edaravone, and Riluzole has been evaluated in various preclinical models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rats. The primary endpoints in these studies are typically the reduction in infarct volume and the improvement in neurological function.

CompoundAnimal ModelDose and AdministrationInfarct Volume ReductionNeurological Score ImprovementReference
This compound (NS-7) Rat (transient MCAO)0.5 mg/kg i.v.37% (total), 47.8% (cortical)Significant improvement[2]
Edaravone Rat (transient MCAO)3 mg/kg i.v. (twice)Significant reductionSignificant improvement[3]
Riluzole Rat (permanent MCAO)4 mg/kg i.v.Significant cortical reduction (approx. 32%)No significant improvement[4]
Riluzole Rat (permanent MCAO)8 mg/kg i.v.Significant cortical reduction (approx. 47%)Not reported[4][5]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds stem from their distinct molecular mechanisms, which interrupt different stages of the ischemic cascade.

This compound (NS-7): As a blocker of voltage-gated sodium and calcium channels, this compound directly counteracts the initial ionic imbalance that triggers excitotoxicity. The influx of sodium leads to cytotoxic edema, while the overload of intracellular calcium activates a cascade of detrimental downstream events.

Enecadin_Mechanism Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate Na_Channel Voltage-Gated Na+ Channels Glutamate->Na_Channel Ca_Channel Voltage-Gated Ca2+ Channels Glutamate->Ca_Channel Na_Influx ↑ Na+ Influx Na_Channel->Na_Influx Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx This compound This compound (NS-7) This compound->Na_Channel Blocks This compound->Ca_Channel Blocks Edema Cytotoxic Edema Na_Influx->Edema Ca_Overload ↑ [Ca2+]i Ca_Influx->Ca_Overload Apoptosis Apoptosis & Necrosis Edema->Apoptosis Downstream Activation of Proteases, Lipases, Nucleases Ca_Overload->Downstream Downstream->Apoptosis

Mechanism of this compound (NS-7)

Edaravone: This compound acts as a potent free radical scavenger, targeting reactive oxygen species (ROS) that are generated during ischemia and reperfusion.[6] By neutralizing these harmful molecules, Edaravone mitigates oxidative stress and its damaging effects on lipids, proteins, and DNA. It also upregulates the Nrf2/ARE signaling pathway, which is a key cellular defense mechanism against oxidative stress.[7][8]

Edaravone_Mechanism Ischemia Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 Activates Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Neuronal Death Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Inhibits

Mechanism of Edaravone

Riluzole: The neuroprotective mechanism of Riluzole is multifaceted. It inhibits the release of glutamate, the primary excitatory neurotransmitter, by blocking voltage-gated sodium channels.[1] Additionally, it has been shown to inhibit protein kinase C (PKC), an enzyme involved in oxidative stress and neuronal injury.[1][9] Riluzole may also modulate intracellular signaling pathways, such as the AMPK pathway, which is involved in cellular energy homeostasis.[10]

Riluzole_Mechanism Ischemia Ischemic Insult Na_Channel Voltage-Gated Na+ Channels Ischemia->Na_Channel PKC Protein Kinase C (PKC) Ischemia->PKC Glutamate_Release ↓ Glutamate Release Na_Channel->Glutamate_Release Riluzole Riluzole Riluzole->Na_Channel Blocks Riluzole->PKC Inhibits AMPK AMPK Pathway Riluzole->AMPK Activates Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Reduces Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress ↓ Oxidative Stress PKC->Oxidative_Stress PKC_Inhibition PKC Inhibition PKC_Inhibition->Oxidative_Stress Oxidative_Stress->Neuronal_Death AMPK_Activation AMPK Activation AMPK->AMPK_Activation Energy_Homeostasis ↑ Cellular Energy Homeostasis AMPK_Activation->Energy_Homeostasis Energy_Homeostasis->Neuronal_Death Reduces MCAO_Workflow Anesthesia Anesthetize Rat Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Common, Internal & External Carotid Arteries Incision->Expose_Arteries Ligate_ECA Ligate External Carotid Artery (ECA) Expose_Arteries->Ligate_ECA Insert_Filament Insert Filament into Internal Carotid Artery (ICA) via ECA Stump Ligate_ECA->Insert_Filament Advance_Filament Advance Filament to Occlude Middle Cerebral Artery (MCA) Insert_Filament->Advance_Filament Occlusion_Period Maintain Occlusion (e.g., 90 minutes) Advance_Filament->Occlusion_Period Withdraw_Filament Withdraw Filament to Allow Reperfusion Occlusion_Period->Withdraw_Filament Suture Suture Incision Withdraw_Filament->Suture Recovery Post-operative Recovery Suture->Recovery

References

A Comparative Guide to Alternatives for Enecadin in Excitotoxicity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternatives to Enecadin for the study of excitotoxicity, a critical process in neuronal cell death implicated in various neurological disorders. The following sections detail the mechanisms of action, comparative efficacy, and experimental considerations for prominent alternative compound classes, supported by available experimental data.

Introduction to Excitotoxicity and this compound

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, primarily NMDA and AMPA receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. This process is a key contributor to the neuronal damage observed in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

This compound is an investigational neuroprotective agent that was developed to mitigate the effects of cerebral infarction. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels. By inhibiting these channels, this compound aims to reduce the excessive ion influx that characterizes excitotoxicity. Although it reached Phase II clinical trials for acute ischemic stroke, its development was discontinued. This has prompted researchers to explore and utilize alternative compounds for studying and targeting excitotoxicity.

Alternatives to this compound: A Mechanistic Comparison

The primary alternatives to this compound for studying excitotoxicity can be categorized based on their distinct mechanisms of action, which target different points in the excitotoxic cascade. These include NMDA receptor antagonists, AMPA receptor antagonists, and other calcium channel blockers.

NMDA Receptor Antagonists

NMDA receptors are a major subtype of ionotropic glutamate receptors that are highly permeable to Ca²⁺. Their overactivation is a central event in excitotoxicity. Antagonists of the NMDA receptor are among the most widely studied compounds for neuroprotection.

  • Mechanism of Action: NMDA receptor antagonists block the ion channel of the receptor, thereby preventing the influx of Ca²⁺ in response to excessive glutamate. They can be classified into:

    • Competitive Antagonists: These agents, such as Selfotel, bind to the glutamate recognition site on the NMDA receptor, preventing glutamate from activating it.

    • Non-competitive Antagonists (Channel Blockers): These compounds, like MK-801 (Dizocilpine) and Memantine, bind to a site within the ion channel, physically obstructing the flow of ions.

    • Glycine Site Antagonists: Compounds like Licostinel and Gavestinel target the glycine co-agonist site, which is also necessary for receptor activation.

    • GluN2B-specific Antagonists: Drugs such as Ifenprodil and Traxoprodil selectively target the GluN2B subunit of the NMDA receptor, which is thought to be preferentially involved in excitotoxic signaling.

  • Advantages: Directly target a key initiator of the excitotoxic cascade. Subunit-specific antagonists offer the potential for more targeted therapy with fewer side effects.

  • Disadvantages: Many NMDA receptor antagonists have failed in clinical trials due to a narrow therapeutic window and significant side effects, including psychotomimetic effects. Broadly blocking NMDA receptors can interfere with their normal physiological functions, which are crucial for synaptic plasticity and learning.[1]

AMPA Receptor Antagonists

AMPA receptors are another type of ionotropic glutamate receptor that mediate fast excitatory neurotransmission. While less permeable to Ca²⁺ than NMDA receptors under normal conditions, their overactivation contributes to excitotoxicity by causing significant sodium influx, leading to neuronal swelling and depolarization, which in turn can activate NMDA receptors and voltage-gated calcium channels.

  • Mechanism of Action: AMPA receptor antagonists block the ion channel associated with the AMPA receptor, reducing the influx of sodium and, in the case of Ca²⁺-permeable AMPA receptors, calcium.

    • Competitive Antagonists: NBQX is a classic example that competes with glutamate for binding to the AMPA receptor.

    • Non-competitive Antagonists: Compounds like the 2,3-benzodiazepines (e.g., GYKI 52466) act at an allosteric site to inhibit receptor function.

  • Advantages: May offer a more favorable side-effect profile compared to NMDA receptor antagonists. AMPA receptor antagonists have shown robust neuroprotection in various animal models of ischemic injury.

  • Disadvantages: Some early competitive antagonists like NBQX had poor water solubility, which limited their clinical development.

Calcium Channel Blockers

This class of compounds directly targets the influx of calcium through voltage-gated calcium channels (VGCCs), which are activated by the depolarization resulting from excessive glutamate receptor stimulation.

  • Mechanism of Action: Calcium channel blockers inhibit the function of various types of VGCCs (L-type, N-type, P/Q-type, etc.), thereby reducing the overall intracellular calcium overload.

  • Examples: Nimodipine, Flunarizine, and Cinnarizine are examples of calcium channel blockers that have been investigated for their neuroprotective effects.

  • Advantages: Target a downstream convergence point in the excitotoxic cascade, potentially offering protection regardless of the initial glutamate receptor subtype involved.

  • Disadvantages: The efficacy of different calcium channel blockers can be variable, and some may have significant cardiovascular side effects. Their neuroprotective effects in clinical settings have been inconsistent.

Quantitative Data Comparison

Direct comparative studies of this compound against the following alternatives are limited. The table below summarizes available quantitative data for key compounds from different studies to provide a reference for their relative potencies and neuroprotective effects in excitotoxicity models.

Compound/Drug ClassSpecific CompoundAssay TypeModel SystemIC50/EC50/NeuroprotectionReference
NMDA Receptor Antagonist MK-801 (Dizocilpine)Inhibition of NMDA-induced currentsHippocampal slicesEC50 = 0.53 ± 0.02 µM (hypoxia/hypoglycemia)
MemantineInhibition of NMDA-induced currentsHippocampal slicesEC50 = 14.1 ± 0.52 µM (hypoxia/hypoglycemia)
DaphnetinMTT AssayPrimary cortical neuronsNeuroprotection of 87.5% ± 2.1% at 10 µM against NMDA-induced toxicity[2]
AMPA Receptor Antagonist DNQXInhibition of glutamate-induced responseNeuronsIC50 = 110-120 nM[3]
Calcium Channel Blocker FlunarizineFlow cytometry (apoptosis)Cultured hippocampal neuronsSuppressed glutamate-induced apoptosis by 62%[4]
CinnarizineFlow cytometry (necrosis)Cultured hippocampal neuronsReduced glutamate-induced necrosis by 44%[4]
NimodipineFlow cytometry (necrosis)Cultured hippocampal neuronsReduced glutamate-induced necrosis by 24%[4]

Note: The data presented are from different studies and experimental conditions, so direct comparisons should be made with caution. IC50/EC50 values represent the concentration of the compound required to achieve 50% of its maximal effect.

Experimental Protocols

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes a common in vitro method to induce excitotoxicity in primary neurons.

  • Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates and culture for 7-14 days in vitro (DIV) in a suitable neuronal culture medium.

  • Compound Pre-treatment: On the day of the experiment, replace the culture medium with a defined experimental buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the test compound (e.g., this compound alternative) at various concentrations to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Glutamate Exposure: Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 20-200 µM). The optimal concentration should be determined empirically for the specific cell type and culture conditions. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Washout and Recovery: Remove the glutamate-containing medium and wash the cells gently with fresh experimental buffer. Replace with the original culture medium (with or without the test compound) and return the plate to the incubator.

  • Assessment of Neuronal Viability: After 24 hours of recovery, assess neuronal viability using methods such as the MTT assay or LDH assay (protocols below).

MTT Assay for Neuronal Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Incubation: Following the excitotoxicity protocol, remove the culture medium from the wells. Add fresh medium containing MTT to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Sample Collection: Following the excitotoxicity protocol, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the extent of cell death.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways in excitotoxicity and the points of intervention for this compound and its alternatives.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Na_influx Na⁺ Influx AMPA_R->Na_influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx VGSC Voltage-Gated Na⁺ Channel Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDA_R Removes Mg²⁺ block Depolarization->VGCC Activates Depolarization->VGSC Activates Ca_overload [Ca²⁺]i Overload Ca_influx->Ca_overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_overload->Apoptosis Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Apoptosis->Neuronal_Death This compound This compound This compound->VGCC Blocks This compound->VGSC Blocks NMDA_Antagonists NMDA Receptor Antagonists NMDA_Antagonists->NMDA_R Blocks AMPA_Antagonists AMPA Receptor Antagonists AMPA_Antagonists->AMPA_R Blocks CCB Calcium Channel Blockers CCB->VGCC Blocks Experimental_Workflow start Start: Primary Neuronal Culture (7-14 DIV) pretreatment Pre-treatment with Test Compound start->pretreatment glutamate_exposure Induce Excitotoxicity (e.g., Glutamate) pretreatment->glutamate_exposure washout Washout and Recovery (24 hours) glutamate_exposure->washout viability_assay Assess Neuronal Viability washout->viability_assay mtt_assay MTT Assay (Metabolic Activity) viability_assay->mtt_assay ldh_assay LDH Assay (Cytotoxicity) viability_assay->ldh_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis ldh_assay->data_analysis

References

Safety Operating Guide

Proper Disposal of Enecadin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Enecadin, a flammable and hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. It is a flammable liquid and vapor that can be fatal if swallowed or inhaled, causes severe skin burns and eye damage, and may trigger allergic reactions.[1][2] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat. In case of potential splashing, use chemical-resistant aprons and boots.
Respiratory Protection If vapors or aerosols are generated, use a respirator with an appropriate filter.[1]

Step-by-Step Disposal Protocol

This compound waste must be disposed of as hazardous waste through an approved waste disposal plant.[1][3] Do not dispose of this compound down the drain or mix it with other waste.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials like gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.

  • Ensure the container is compatible with this compound and is kept tightly closed when not in use.[1][3]

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[3]

  • Contain the spill using an inert absorbent material such as sand or diatomaceous earth.[4] Do not use combustible materials like sawdust.[2]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

3. Container Disposal:

  • Empty this compound containers must be treated as hazardous waste and disposed of through an approved waste disposal facility.[5]

  • Do not rinse the containers and pour the residue down the drain.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Ensure all paperwork and labeling are completed according to your institution's and local regulations.

Experimental Protocol: Neutralization of Small Spills

For very small spills, after absorption with an inert material, the residue may be neutralized before final disposal, following strict safety protocols. This procedure should only be carried out by trained personnel in a controlled environment.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sodium bisulfate solution (5%)

  • Sodium carbonate or calcium carbonate

  • pH indicator strips

  • Appropriate PPE

Procedure:

  • Absorb the this compound spill with an inert material.

  • Carefully transfer the contaminated absorbent to a suitable container within a chemical fume hood.

  • Slowly add a 5% solution of sodium bisulfate to the material to neutralize the amine.

  • After the reaction has ceased, check the pH of the mixture using a pH indicator strip.

  • If necessary, adjust the pH to a neutral range (pH 6-8) by adding small amounts of sodium carbonate or calcium carbonate.

  • Once neutralized, the material should be collected in a sealed container and disposed of as hazardous chemical waste.

This compound Disposal Workflow

Enecadin_Disposal_Workflow This compound Disposal Decision Workflow A This compound Waste Generated B Is it a small, manageable spill? A->B C Contain with inert absorbent B->C Yes D Collect in designated hazardous waste container B->D No C->D F Store in a cool, dry, well-ventilated area away from ignition sources D->F E Neutralize under controlled conditions (optional, trained personnel only) E->D G Contact EHS for pickup F->G H Properly label and document waste G->H I Final disposal at an approved waste facility H->I

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.